1,4-Dichlorohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRHRAWRVZUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dichlorohexane: Chemical Properties and Data
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-dichlorohexane, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Data
This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1][2] Its structure and key identifiers are provided below.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 50635-35-3 |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.06 g/mol |
| Canonical SMILES | CCC(CCCCl)Cl |
| InChI Key | QUBRHRAWRVZUFZ-UHFFFAOYSA-N |
Table 2: Physical and Thermodynamic Properties of this compound
| Property | Value | Source |
| Boiling Point (estimated) | 175.06 °C | LookChem |
| Melting Point (estimated) | -48.02 °C | LookChem |
| Density (estimated) | 1.0805 g/cm³ | LookChem |
| Refractive Index (estimated) | 1.4313 | LookChem |
| LogP (estimated) | 3.02280 | LookChem |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -26.66 kJ/mol (calculated) | Cheméo[3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -203.93 kJ/mol (calculated) | Cheméo[3] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the chlorination of the corresponding diol using hydrogen chloride or thionyl chloride.
Method 1: From Hexane-1,4-diol (B92695) using Hydrogen Chloride
This protocol is adapted from a general method for the synthesis of dichloroalkanes.
Materials:
-
Hexane-1,4-diol
-
Ammonium (B1175870) chloride (catalyst)
-
Concentrated Hydrochloric Acid or Hydrogen Chloride gas
-
Water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a reaction flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, combine hexane-1,4-diol, water, and a catalytic amount of ammonium chloride.
-
Heat the mixture to 50-60 °C with stirring.
-
Introduce a steady stream of hydrogen chloride gas into the reaction mixture. Alternatively, add concentrated hydrochloric acid dropwise.
-
Continue the reaction under reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
Method 2: From Hexane-1,4-diol using Thionyl Chloride
This method is adapted from the synthesis of 1-chlorohexane.[4]
Materials:
-
Hexane-1,4-diol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Anhydrous diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve hexane-1,4-diol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel to the stirred solution. A small amount of pyridine can be added to catalyze the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and slowly pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of haloalkanes.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
The concentration should be in the range of 1-10 µg/mL.
GC Conditions (suggested):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis: The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The Kovats retention index can also be used for identification.[1]
References
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-dichlorohexane, a valuable chemical intermediate. The document details a feasible synthetic route, comprehensive purification protocols, and the necessary safety precautions. All quantitative data is presented in clear, tabular formats, and key processes are visualized using workflow diagrams.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the dichlorination of 1,4-hexanediol. This method, analogous to the synthesis of other dichloroalkanes from their corresponding diols, involves the reaction of the diol with a chlorinating agent. A robust and scalable method utilizes hydrogen chloride gas in the presence of a catalyst.
Proposed Synthetic Pathway: Chlorination of 1,4-Hexanediol
The primary proposed route for the synthesis of this compound is the reaction of 1,4-hexanediol with hydrogen chloride gas. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the diol are replaced by chlorine atoms.
Reaction:
HO-(CH₂)₂-CH(OH)-CH₂-CH₃ + 2 HCl → Cl-(CH₂)₂-CH(Cl)-CH₂-CH₃ + 2 H₂O
A patent describing the synthesis of similar dichloroalkanes such as 1,6-dichlorohexane (B1210651) from 1,6-hexanediol (B165255) suggests that this method is high-yielding.[1]
Synthesis Workflow
Caption: Figure 1: Synthesis Workflow for this compound.
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of analogous dichloroalkanes.[1]
Materials:
-
1,4-Hexanediol
-
Ammonium Chloride (catalyst)
-
Water (solvent)
-
Hydrogen Chloride gas
Equipment:
-
1000 mL three-necked round-bottom flask
-
Reflux condenser
-
Oil-water separator
-
Gas inlet tube
-
Stirrer
-
Heating mantle
-
Thermometer
Procedure:
-
To the 1000 mL reaction flask equipped with a stirrer, reflux condenser, and oil-water separator, add 400 g of water, 5 g of ammonium chloride, and 1 mole of 1,4-hexanediol.
-
Begin stirring and heat the mixture to 50 °C.
-
Introduce a steady stream of hydrogen chloride gas into the reaction mixture.
-
Continue the introduction of HCl gas as the reaction solution turns from clear to milky white.
-
Increase the temperature to 110 °C and maintain a gentle reflux for 3 hours. The molar ratio of diol to HCl gas should be approximately 1:2.5.
-
As the reaction proceeds, the product, this compound, will form an upper organic layer in the oil-water separator.
-
The lower aqueous phase is refluxed back into the reaction flask.
-
After the reaction is complete, collect the upper organic layer of crude this compound.
Quantitative Data for Synthesis
The following table summarizes the typical quantities and conditions for the synthesis of this compound based on analogous reactions.[1]
| Parameter | Value |
| Reactants | |
| 1,4-Hexanediol | 1 mole (approx. 118.17 g) |
| Hydrogen Chloride (gas) | 2.5 moles |
| Ammonium Chloride | 5 g |
| Water | 400 g |
| Reaction Conditions | |
| Initial Temperature | 50 °C |
| Reflux Temperature | 110 °C |
| Reaction Time | 3 hours |
| Expected Product | |
| Theoretical Yield | Approx. 155.07 g |
| Purity (crude) | >99% (based on analogous reactions) |
Purification of this compound
The crude this compound obtained from the synthesis can be purified to a high degree using fractional distillation. This method is effective for separating the desired product from any unreacted starting materials, byproducts, and residual solvent.
Purification Protocol: Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the head of the fractionating column.
-
Collect any low-boiling fractions (e.g., residual water or other volatile impurities) in a separate receiving flask.
-
The main fraction of this compound should be collected at its boiling point. The boiling point of this compound is not explicitly stated in the search results, but for similar dichloroalkanes, it is expected to be in the range of 170-190 °C at atmospheric pressure.
-
Continue distillation until the temperature either drops or rises significantly, indicating that the main product has been collected.
-
For higher purity, a second fractional distillation can be performed.
Purification Workflow
Caption: Figure 2: Purification Workflow for this compound.
Physical and Chemical Properties
The following table lists key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | [2] |
| Molecular Weight | 155.06 g/mol | [2] |
| CAS Number | 50635-35-3 | [2] |
| Boiling Point | Not explicitly available in search results | |
| Density | Not explicitly available in search results | |
| Appearance | Expected to be a colorless liquid |
Safety Precautions
Working with chlorinated hydrocarbons and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Handling of Reagents: Hydrogen chloride gas is corrosive and toxic. Handle with extreme care. 1,4-Hexanediol may be irritating.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide outlines a practical and efficient method for the synthesis and purification of this compound. The dichlorination of 1,4-hexanediol using hydrogen chloride gas offers a high-yield pathway to the crude product, which can then be purified to a high degree by fractional distillation. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this chemical transformation. Further optimization of reaction conditions may be possible to improve yield and purity.
References
An In-depth Technical Guide to 1,4-Dichlorohexane (CAS: 50635-35-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorohexane is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1][2] Its bifunctional nature, possessing two chlorine atoms on the hexane (B92381) backbone, makes it a potential intermediate in various organic syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, reactivity, and safety information, with a focus on its potential, though currently undocumented, applications in drug development as a bifunctional alkylating agent.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular weight of 155.07 g/mol .[1][3] While extensive experimental data is limited, a compilation of its known and estimated properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50635-35-3 | [1][2] |
| Molecular Formula | C₆H₁₂Cl₂ | [1][3] |
| Molecular Weight | 155.07 g/mol | [1][3] |
| Boiling Point (estimated) | 175.06 °C | [3] |
| Melting Point (estimated) | -48.02 °C | [3] |
| Density (estimated) | 1.0805 g/cm³ | [3] |
| Refractive Index (estimated) | 1.4313 | [3] |
| LogP (estimated) | 3.02280 | [3] |
Synthesis and Experimental Protocols
From 1,4-Hexanediol
One plausible synthetic route is the conversion of 1,4-hexanediol using a chlorinating agent. A patented method for the synthesis of various dichloroalkanes from their corresponding diols involves the use of hydrogen chloride gas.[4]
Experimental Protocol (Adapted from a General Procedure for Dichloroalkanes): [4]
-
Apparatus Setup: A 1000 mL three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and an oil-water separator.
-
Charging the Reactor: Charge the flask with 1,4-hexanediol (1 mole), water (400 g), and a catalytic amount of ammonium (B1175870) chloride (e.g., 1-1.6% of the diol's weight).
-
Initial Heating: Stir the mixture and heat to 50-60 °C.
-
Introduction of HCl Gas: Begin bubbling hydrogen chloride gas through the reaction mixture. The clear solution will turn milky white.
-
Reflux: Continue the introduction of HCl gas and increase the temperature to initiate reflux (around 100-110 °C).
-
Reaction Monitoring and Product Collection: The reaction is typically carried out for 3-5 hours. As the reaction progresses, an organic layer of this compound will separate in the oil-water separator. The lower aqueous phase is returned to the reaction flask, while the upper organic layer is collected.
-
Purification: The collected organic layer should be washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and purified by fractional distillation under reduced pressure.
Diagram of the Synthetic Workflow:
Spectroscopic Data
Detailed spectroscopic data for this compound is sparse in the literature. The following sections provide expected spectral characteristics based on its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. The protons on the carbons bearing the chlorine atoms (C1 and C4) would be the most deshielded.
13C NMR: The carbon NMR spectrum would show six distinct signals. The carbons attached to the chlorine atoms (C1 and C4) would be significantly downfield compared to the other carbons in the chain.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (Estimated)
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C1-H | 3.8 - 4.2 | 60 - 65 |
| C2-H₂ | 1.6 - 2.0 | 30 - 35 |
| C3-H₂ | 1.4 - 1.8 | 25 - 30 |
| C4-H | 3.9 - 4.3 | 65 - 70 |
| C5-H₂ | 1.5 - 1.9 | 35 - 40 |
| C6-H₃ | 0.9 - 1.1 | 10 - 15 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed, with relative intensities depending on the isotopic abundance of ³⁵Cl and ³⁷Cl.
Expected Fragmentation Pattern:
-
Loss of HCl: A peak corresponding to [M - 36]⁺.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.
-
Loss of a chlorine radical: A peak corresponding to [M - 35]⁺ or [M - 37]⁺.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound is not available, the spectrum of the related 1,6-dichlorohexane (B1210651) shows characteristic C-H stretching and bending vibrations.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 2850-3000 | C-H stretching (alkane) |
| 1450-1470 | C-H bending (methylene) |
| 1370-1380 | C-H bending (methyl) |
| 650-800 | C-Cl stretching |
Reactivity
As a dichloroalkane, this compound is expected to undergo nucleophilic substitution reactions at the two carbon atoms bearing the chlorine atoms. The reactivity will be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Diagram of a Representative Nucleophilic Substitution Reaction:
References
- 1. This compound | C6H12Cl2 | CID 521287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 5. Here 14 dichlorohexane 1 mole + NaI 1 molexrightarrowAcetone class 11 chemistry CBSE [vedantu.com]
Spectroscopic Analysis of 1,4-Dichlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dichlorohexane, a halogenated alkane of interest in various chemical research and development sectors. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic information for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are generated using established algorithms and provide valuable insights into the structural characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and should be considered as estimations.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Multiplet | 1H | H-4 |
| ~3.65 | Triplet | 2H | H-1 |
| ~2.0 - 1.8 | Multiplet | 4H | H-2, H-5 |
| ~1.7 - 1.5 | Multiplet | 4H | H-3, H-6 |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~65.0 | C-4 |
| ~45.0 | C-1 |
| ~35.0 | C-5 |
| ~30.0 | C-3 |
| ~28.0 | C-2 |
| ~25.0 | C-6 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H Stretch (alkane) |
| 1470-1430 | Medium | C-H Bend (alkane) |
| 750-650 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Abundance | Proposed Fragment |
| 154/156/158 | Low | [M]⁺ (Molecular Ion) |
| 119/121 | Medium | [M-Cl]⁺ |
| 93/95 | High | [C₄H₈Cl]⁺ |
| 62/64 | Medium | [C₃H₅Cl]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-80 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a single drop of neat this compound directly onto the crystal.
Data Acquisition (FT-IR):
-
Method: Fourier Transform Infrared (FT-IR) Spectroscopy.
-
Mode: Attenuated Total Reflectance (ATR).
-
Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) into the GC inlet.
GC Conditions (Example):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
MS Conditions (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-200.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway for this compound in mass spectrometry.
Caption: Workflow for Spectroscopic Analysis.
Caption: Key Mass Spec Fragmentation Pathways.
Solubility of 1,4-Dichlorohexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-dichlorohexane in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the principles of solubility for this compound class and provides a detailed, generalized experimental protocol for its determination.
Principles of Solubility
This compound, a member of the haloalkane family, is generally soluble in organic solvents.[1] This solubility is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are likely to be miscible.[2] The primary intermolecular forces at play in both this compound and common organic solvents are London dispersion forces and dipole-dipole interactions.[3][2]
The carbon-chlorine bonds in this compound are polarized, creating a molecular dipole. This allows for favorable dipole-dipole interactions with polar organic solvents.[4] Additionally, as a molecule with a hydrocarbon backbone, it experiences London dispersion forces, which are the primary forces of attraction in nonpolar solvents. Consequently, this compound is expected to dissolve well in a range of organic solvents, from nonpolar solvents like hexane (B92381) and toluene (B28343) to more polar solvents like acetone (B3395972) and ethanol.[3][2] While haloalkanes are generally soluble in organic solvents, they are only slightly soluble in water due to the high energy cost of breaking the strong hydrogen bonds between water molecules.[3][1]
Quantitative Solubility Data
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used and reliable shake-flask method.[5]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Calibrated flasks or vials with airtight seals
-
Syringes and filters (chemically resistant to the solvent)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector)
-
Volumetric glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solute is crucial to ensure that saturation is reached.
-
Prepare several such flasks for replicate measurements.
-
-
Equilibration:
-
Place the sealed flasks in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined empirically, but 24 to 72 hours is a common timeframe.[6]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle, forming a distinct layer. This step should also be performed at the controlled temperature to prevent changes in solubility.
-
-
Sampling:
-
Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.
-
Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved micro-droplets of this compound.
-
-
Quantification:
-
Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical technique) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
Repeat the experiment at different temperatures if a solubility curve is desired.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Thermochemical Properties of 1,4-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 1,4-dichlorohexane. Due to a scarcity of direct experimental values for this specific isomer, this document combines calculated data, relevant experimental data from closely related compounds, and detailed, generalized experimental protocols. This approach offers a robust framework for understanding and estimating the thermochemical behavior of this compound.
Core Thermochemical Data
The following tables summarize the known quantitative thermochemical data for this compound and its isomers. For comparative purposes, experimental data for 1,6-dichlorohexane (B1210651) is also included.
Table 1: Calculated Thermochemical Properties of this compound
| Property | Value | Units | Source |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -26.66 | kJ/mol | Joback Calculated Property |
| Enthalpy of Formation (Gas, 298.15 K) | -203.93 | kJ/mol | Joback Calculated Property |
Table 2: Experimental Reaction Thermochemistry Involving this compound
| Reaction | Enthalpy of Reaction (ΔrH°) | Units | Phase | Source |
| 1,3-Dichlorohexane ⇌ this compound | -2.2 ± 0.1 | kJ/mol | Liquid | Rozhnov, Cherkasova, et al., 1975 |
Table 3: Experimental Thermochemical Data for Dichlorohexane Isomers
| Compound | Property | Value | Units | Phase | Source |
| 1,6-Dichlorohexane | Constant Pressure Heat Capacity (Cp) | 239.57 | J/(mol·K) | Liquid | Lainez, Grolier, et al., 1985[1] |
Experimental Protocols
Determination of Enthalpy of Reaction by Calorimetry
The enthalpy of a chemical reaction, such as an isomerization or decomposition, can be determined using a solution calorimeter.
Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat, either via an electric heater or a reaction with a known enthalpy change.
-
Sample Preparation: A known mass of this compound is placed in a sealed ampoule. The calorimeter vessel is charged with a suitable solvent.
-
Reaction Initiation: Once thermal equilibrium is established, the ampoule is broken to initiate the reaction.
-
Temperature Measurement: The temperature change of the solvent is carefully monitored over time until the reaction is complete and thermal equilibrium is re-established.
-
Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the reactant.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.
Methodology:
-
Sample Preparation: A known mass of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
DSC Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of the standard.
Determination of Enthalpy of Vaporization by Vapor Pressure Measurement
The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound as a function of temperature.
Methodology:
-
Apparatus: A static or dynamic vapor pressure apparatus is used. For low-volatility substances, a Knudsen effusion method may be employed.
-
Sample Degassing: The sample of this compound is thoroughly degassed to remove any volatile impurities.
-
Vapor Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured at a series of controlled temperatures.
-
Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure and temperature data. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔHvap) can be calculated.
Visualizations
Experimental Workflow for Calorimetry
The following diagram illustrates a typical workflow for determining the enthalpy of a reaction using solution calorimetry.
Caption: Workflow for determining reaction enthalpy via calorimetry.
Relationship Between Key Thermochemical Properties
This diagram illustrates the fundamental relationships between enthalpy (H), entropy (S), and Gibbs free energy (G), which are central to understanding the spontaneity and energy changes of chemical processes.
Caption: Interrelation of core thermochemical state functions.
References
Safety and Handling of 1,4-Dichlorohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 1,4-dichlorohexane. Due to a significant lack of specific toxicological and safety data for this compound in publicly available literature, this guide extrapolates potential hazards and handling protocols based on information available for analogous compounds, such as other dichlorohexane isomers and short-chain chlorinated alkanes. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before any use of this chemical.
Introduction
This compound is a halogenated alkane with the molecular formula C₆H₁₂Cl₂. While specific applications and detailed toxicological data are not well-documented, its structural similarity to other chlorinated hydrocarbons suggests that it should be handled with significant care. This guide synthesizes the available data for this compound and provides inferred safety and handling procedures based on general principles for volatile organic compounds (VOCs) and specific information on analogous chlorinated alkanes.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior and potential for exposure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.07 g/mol |
| CAS Number | 56375-88-3 |
| Boiling Point | 174.7 °C at 760 mmHg (estimated)[1] |
| Flash Point | 57.1 °C (estimated)[1] |
| Density | 1.028 g/cm³ (estimate)[1] |
| Vapor Pressure | 1.6 mmHg at 25 °C (estimate)[1] |
| Solubility | Insoluble in water (inferred). Soluble in many organic solvents. |
| Appearance | Colorless liquid (inferred). |
Hazard Identification and Toxicological Profile
Chlorinated alkanes as a class of compounds are known to pose several health risks. Short-chain chlorinated paraffins are recognized as persistent, bioaccumulative, and toxic to aquatic organisms.[2] They have been associated with toxicity to the liver, kidneys, and thyroid in animal studies. Some chlorinated hydrocarbons are also considered potential carcinogens.[3]
Potential Routes of Exposure:
-
Inhalation: Due to its estimated vapor pressure, inhalation of vapors is a potential route of exposure, especially in poorly ventilated areas or at elevated temperatures.
-
Skin Contact: Dermal absorption is a common route of exposure for many chlorinated solvents. Prolonged or repeated contact can lead to skin irritation and dermatitis.[4]
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.
-
Ingestion: While less likely in a laboratory setting, accidental ingestion could lead to gastrointestinal irritation and systemic toxicity.
Potential Health Effects:
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory system.[5] High concentrations of vapors may lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea.[4]
-
Chronic Effects: Long-term exposure to chlorinated alkanes has been linked to liver and kidney damage.[6] Some chlorinated paraffins are reasonably anticipated to be carcinogens.[3]
Experimental Protocols for Toxicity Assessment (General)
Due to the absence of specific experimental data for this compound, this section outlines general methodologies for assessing the toxicity of halogenated hydrocarbons.
Acute Oral Toxicity (e.g., OECD Guideline 423):
-
Animal Model: Typically rats or mice.
-
Dosage: A single dose of the substance is administered by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.
-
Endpoint: Determination of the LD50 (the dose lethal to 50% of the test population).
Acute Dermal Toxicity (e.g., OECD Guideline 402):
-
Animal Model: Rats, rabbits, or guinea pigs.
-
Application: The substance is applied to a shaved area of the skin.
-
Observation: The application site is observed for irritation, and the animals are monitored for systemic toxicity and mortality for 14 days.
-
Endpoint: Determination of the dermal LD50.
Acute Inhalation Toxicity (e.g., OECD Guideline 403):
-
Animal Model: Typically rats.
-
Exposure: Animals are exposed to the substance as a vapor or aerosol in an inhalation chamber for a defined period (e.g., 4 hours).
-
Observation: Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.
-
Endpoint: Determination of the LC50 (the concentration lethal to 50% of the test population).
Skin Irritation/Corrosion (e.g., OECD Guideline 404):
-
Animal Model: Typically albino rabbits.
-
Application: A small amount of the substance is applied to a shaved patch of skin under a gauze patch.
-
Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals.
-
Endpoint: Classification of the substance as a skin irritant or corrosive.
Handling and Storage
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may offer limited protection; for prolonged or direct contact, it is advisable to use more resistant materials such as Viton® or to double-glove.[7] Always inspect gloves for tears or holes before use.
-
Lab Coat: A chemical-resistant lab coat should be worn. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit-testing and training.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[8]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid Measures
In the event of exposure, immediate action is crucial.
General Advice: Move the victim from the hazardous area. If symptoms persist, seek medical attention and provide the Safety Data Sheet (if available) to the medical professional.
-
Inhalation:
-
Remove the individual to fresh air immediately.[5]
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes.[5]
-
Remove contaminated clothing and shoes while rinsing.
-
If skin irritation develops or persists, seek medical attention.
-
Wash contaminated clothing before reuse.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.[5]
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
Accidental Release and Firefighting Measures
Accidental Release:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[8]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4][8] Do not use combustible materials like sawdust.[4]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[8]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic and irritating gases, including hydrogen chloride and carbon monoxide.[8] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[8]
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key safety and emergency response workflows.
Caption: Workflow for Safely Handling this compound.
Caption: First Aid Response to this compound Exposure.
Caption: Protocol for Responding to a this compound Spill.
Conclusion
While specific data for this compound is limited, the information available for analogous chlorinated alkanes indicates that it should be treated as a hazardous chemical. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. In the absence of comprehensive toxicological data, a cautious and conservative approach to handling and storage is essential to ensure a safe laboratory environment. Further research into the specific toxicological properties of this compound is highly recommended.
References
- 1. 1,3-Dichlorohexane|lookchem [lookchem.com]
- 2. epa.gov [epa.gov]
- 3. greenspec.co.uk [greenspec.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
Unlocking Potential: A Technical Guide to the Research Applications of 1,4-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current and potential research applications of 1,4-dichlorohexane. This versatile chloroalkane serves as a valuable tool in various scientific domains, from fundamental physicochemical studies to its prospective role in the synthesis of novel materials and pharmaceutical intermediates. This document outlines its known applications, presents key data, and offers insights into experimental designs.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 155.06 g/mol | [1][2] |
| CAS Number | 50635-35-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point (Predicted) | Not available in search results. | |
| Density (Predicted) | Not available in search results. | |
| Kovats Retention Index | 1419 (Standard polar column, PEG-20M at 90°C) | [3] |
| 1034 (Standard non-polar column) | [1] | |
| 1058 (Semi-standard non-polar column) | [1] |
Research Applications
The unique structural characteristics of this compound, featuring two chlorine atoms on a flexible hexane (B92381) chain, open up a range of applications in organic synthesis, polymer chemistry, and electrochemistry.
Organic Synthesis
This compound is a difunctional electrophile, making it a useful building block for the synthesis of various organic molecules, particularly heterocyclic compounds and long-chain functionalized alkanes. The two chlorine atoms can be substituted by a variety of nucleophiles, allowing for the construction of more complex molecular architectures.
One of the potential, though less common, applications is in the synthesis of adiponitrile (B1665535) (hexanedinitrile), a key precursor to nylon 6,6. While modern industrial synthesis of adiponitrile predominantly relies on the hydrocyanation of butadiene or the electrolytic hydrodimerization of acrylonitrile, older methods involved the reaction of dichlorinated alkanes with cyanide salts.[4][5]
The logical workflow for such a synthesis is depicted below.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF).
-
Reagent Addition: Add a stoichiometric excess (typically 2.2-2.5 equivalents) of the nucleophile (e.g., sodium cyanide) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent, and maintain for a period determined by reaction monitoring (e.g., via TLC or GC).
-
Work-up: After cooling to room temperature, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography.
Polymer Chemistry
Dichloroalkanes are known to be used as crosslinking agents in the synthesis of polymers.[6] In a process like Friedel-Crafts alkylation, a dichloroalkane can react with aromatic polymers, such as polystyrene, in the presence of a Lewis acid catalyst to form covalent bonds between polymer chains, thereby creating a crosslinked network.[7][8] This modification can significantly alter the physical properties of the polymer, such as its mechanical strength, thermal stability, and solvent resistance. While specific studies detailing the use of this compound for this purpose are not prominent, its potential as a crosslinking agent is chemically plausible.
The diagram below illustrates the general principle of polymer crosslinking using a dichloroalkane.
Electrochemical Studies
A significant research application of this compound is its use as an organic solvent in electrochemical studies, particularly in ion-transfer voltammetry at the interface of two immiscible electrolyte solutions (ITIES).[3] Compared to more commonly used solvents like 1,2-dichloroethane, longer-chain dichloroalkanes such as 1,6-dichlorohexane (B1210651) and 1,4-dichlorobutane (B89584) have been shown to offer a wider potential window.[9] This wider window is crucial for studying the transfer of a broader range of cations and anions across the liquid-liquid interface. Although the cited study focuses on 1,4-dichlorobutane and 1,6-dichlorohexane, the principles are directly applicable to this compound.
The experimental setup for such a study is visualized in the following workflow diagram.
Based on similar studies with other dichloroalkanes[9], a representative protocol for using this compound in ion-transfer voltammetry would be:
-
Preparation of Solutions:
-
Aqueous Phase: Prepare an aqueous solution of a hydrophilic salt, for example, 0.05 M Li₂SO₄.
-
Organic Phase: Prepare a solution of a lipophilic supporting electrolyte, such as 0.1 M tetraoctylammonium tetrakis(4-chlorophenyl)borate, dissolved in this compound. The ion of interest for transfer studies would also be added to either the aqueous or organic phase, depending on its nature.
-
-
Electrochemical Cell Assembly:
-
Construct a four-electrode electrochemical cell.
-
Place the organic phase in the bottom of the cell and carefully layer the aqueous phase on top to create a well-defined liquid-liquid interface.
-
Two reference electrodes (e.g., Ag/AgCl) are placed in the aqueous and organic phases, and two counter electrodes (e.g., platinum wire) are also placed in each phase.
-
-
Voltammetric Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry by scanning the potential across the interface and measuring the resulting current.
-
The resulting voltammogram will show peaks corresponding to the transfer of specific ions across the interface. The midpoint potential of these peaks provides thermodynamic information about the ion transfer process.
-
Conclusion and Future Outlook
This compound is a chemical with established, albeit not extensively documented, utility in specialized research areas. Its primary applications lie in fundamental studies of thermodynamics and electrochemistry, where its properties as a solvent are advantageous. While its role in mainstream organic synthesis and polymer chemistry is less defined, the fundamental reactivity of its two chloro-functional groups suggests significant untapped potential.
For researchers in drug development, while not a direct pharmaceutical ingredient, this compound could serve as a precursor for synthesizing novel heterocyclic scaffolds or as a tool for studying the transport of potential drug molecules across biological membrane mimics in electrochemical setups.
Further research into the reaction kinetics and yields for various nucleophilic substitutions, as well as a more thorough investigation into its efficacy as a crosslinking agent for different polymer systems, would be highly beneficial in expanding the practical applications of this compound. As with any halogenated organic compound, appropriate safety precautions and handling procedures are paramount in all experimental work.
References
- 1. This compound | C6H12Cl2 | CID 521287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound (C6H12Cl2)|CAS 50635-35-3 [benchchem.com]
- 4. Adiponitrile - Wikipedia [en.wikipedia.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Ion-transfer voltammetry at 1,6-dichlorohexane|water and 1,4-dichlorobutane|water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Dichlorohexane in Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of alkyl substituents onto aromatic rings.[1][2] This electrophilic aromatic substitution reaction is of paramount importance in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries.[3][4] The use of dihaloalkanes, such as 1,4-dichlorohexane, as alkylating agents in Friedel-Crafts reactions opens up possibilities for both intermolecular and intramolecular transformations, leading to the synthesis of complex carbocyclic frameworks.
This document provides detailed application notes and protocols for the use of this compound in Friedel-Crafts alkylation, with a focus on its potential for both diarylation and intramolecular cyclization to form valuable tetralin derivatives. Tetralin scaffolds are prevalent in a variety of biologically active natural products and synthetic pharmaceuticals.
Reaction Mechanisms and Pathways
The Friedel-Crafts alkylation of an aromatic compound with this compound, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), can proceed through two primary pathways: intermolecular alkylation and intramolecular cyclization.[5][6]
1. Intermolecular Alkylation:
In this pathway, one of the chlorine atoms of this compound is activated by the Lewis acid to form a carbocation or a carbocation-like complex.[7] This electrophile then attacks the aromatic ring to form a mono-alkylated intermediate, 1-chloro-4-phenylhexane (assuming benzene (B151609) is the aromatic substrate). This intermediate can then undergo a second Friedel-Crafts reaction with another molecule of the aromatic compound to yield a diarylhexane product. However, due to the potential for intramolecular cyclization, this pathway is often a minor route, especially when reaction conditions are optimized for cyclization.
2. Intramolecular Cyclization (Cyclialkylation):
This is often the preferred and more synthetically useful pathway. Following the initial intermolecular alkylation to form 1-chloro-4-phenylhexane, the second chlorine atom on the alkyl chain can be activated by the Lewis acid. The tethered aromatic ring then acts as an internal nucleophile, attacking the resulting carbocation to form a six-membered ring. This intramolecular reaction is generally favored for the formation of five- and six-membered rings.[5][8] The final product is a tetralin derivative.
Quantitative Data Summary
While specific quantitative data for the Friedel-Crafts reaction of this compound is not extensively reported, data from analogous reactions with similar dihaloalkanes and intramolecular cyclizations can provide valuable insights into expected outcomes. The yield of the cyclized product is influenced by factors such as the choice of Lewis acid, solvent, reaction temperature, and the nature of the aromatic substrate.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Benzene | 1,4-Dichlorobutane | AlCl₃ | Benzene | Reflux | - | 1,4-Diphenylbutane, Tetralin | - | [6] |
| 4-Phenyl-1-butanol | - | H₃PO₄ | - | - | - | Tetralin | 50 | [8] |
| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ | Acetic Acid | RT | 0.25 | 1,4-Di-t-butyl-2,5-dimethoxybenzene | High | - |
| Benzene | 2-Chlorobutane | AlCl₃ | Benzene | <10 | 1 | 1,4-di(butan-2-yl)benzene | - | [6] |
Note: The table above includes data from analogous reactions to provide a general expectation of reaction conditions and outcomes. Yields are highly dependent on specific experimental parameters and may require optimization.
Experimental Protocols
The following protocols are generalized based on established procedures for Friedel-Crafts alkylation and intramolecular cyclization reactions.[6] Optimization may be necessary to achieve desired yields and product selectivity.
Protocol 1: Synthesis of Tetralin Derivatives via Intramolecular Cyclization
This protocol is designed to favor the intramolecular cyclization of the intermediate formed from the reaction of an aromatic compound with this compound.
Materials:
-
Aromatic compound (e.g., benzene, toluene)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice-water bath
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add the aromatic compound (e.g., 2 equivalents) and the anhydrous solvent (e.g., DCM).
-
Catalyst Addition: Cool the flask in an ice-water bath. To the stirred solution, slowly and portion-wise add anhydrous aluminum chloride (1.1 equivalents).
-
Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in the anhydrous solvent in the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold 1M HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the desired tetralin derivative.
Applications in Drug Development and Organic Synthesis
The use of this compound in Friedel-Crafts alkylation provides a valuable route to the synthesis of various carbocyclic structures that are important in medicinal chemistry and materials science.
-
Synthesis of Tetralin Scaffolds: As detailed in the protocols, the intramolecular cyclization pathway leads to the formation of tetralin derivatives. The tetralin motif is a privileged structure found in numerous biologically active compounds, including ligands for various receptors and enzyme inhibitors.
-
Linkers for Bivalent Ligands: The intermolecular diarylation pathway, although potentially less favored, can be utilized to synthesize flexible diarylhexane linkers. These linkers are of interest in the design of bivalent ligands that can simultaneously interact with two binding sites on a biological target.
-
Building Blocks for Polycyclic Aromatic Hydrocarbons: The resulting alkylated aromatic compounds can serve as versatile intermediates for the synthesis of more complex polycyclic aromatic hydrocarbons through subsequent cyclization and aromatization reactions.
Safety Precautions
-
Lewis Acids: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a dry environment, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Solvents: Dichloromethane and carbon disulfide are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of the reaction with water or acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in an ice bath and within a fume hood.
Conclusion
The Friedel-Crafts alkylation using this compound offers a versatile synthetic strategy for accessing both diarylalkanes and, more significantly, tetralin derivatives through intramolecular cyclization. The preference for the formation of a six-membered ring makes this a valuable tool for the construction of these important carbocyclic frameworks. While specific quantitative data for this compound is limited, the general principles of Friedel-Crafts reactions and the provided protocols based on analogous transformations offer a solid foundation for researchers to explore and optimize these reactions for their specific synthetic targets in drug development and other areas of chemical research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scribd.com [scribd.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Polyamide Synthesis
Topic: Polyamide Synthesis: Principles and Alternative Monomer Considerations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamides are a class of high-performance polymers characterized by repeating units linked by amide bonds (-CO-NH-). Their exceptional thermal stability, chemical resistance, and mechanical strength make them valuable in various applications, from engineering plastics to advanced fibers. The synthesis of polyamides is a cornerstone of polymer chemistry, typically achieved through the condensation polymerization of bifunctional monomers.
This document provides a detailed overview of the conventional methods for polyamide synthesis. It also addresses the chemical principles that govern the selection of appropriate monomers and clarifies why certain compounds, such as 1,4-dichlorohexane, are not suitable for the direct synthesis of polyamides. While this compound is not a conventional monomer for polyamide synthesis, this document will explore its potential reactivity with diamines to form polyamines and contrast this with established polyamide synthesis protocols.
Principles of Polyamide Synthesis
The formation of the amide linkage requires the reaction between a carboxylic acid derivative (such as a dicarboxylic acid or a diacyl chloride) and a primary or secondary amine (such as a diamine). The reaction is a condensation polymerization, where a small molecule, typically water or hydrogen chloride, is eliminated with the formation of each amide bond.
Conventional monomers for polyamide synthesis include:
-
Dicarboxylic acids and diamines : This is a common method for producing aliphatic polyamides like Nylon 6,6, which is synthesized from adipic acid (a six-carbon dicarboxylic acid) and hexamethylenediamine (B150038) (a six-carbon diamine).
-
Diacyl chlorides and diamines : The use of more reactive diacyl chlorides allows for lower reaction temperatures.
-
Aminocarboxylic acids or lactams : A single monomer containing both an amine and a carboxylic acid group (or its cyclic form, a lactam) can also undergo self-condensation to form a polyamide, such as in the synthesis of Nylon 6 from caprolactam.
Consideration of this compound as a Monomer
This compound is a dihaloalkane and lacks the necessary carboxylic acid or acyl chloride functional groups to form an amide bond upon reaction with a diamine. The reaction of a haloalkane with an amine is a nucleophilic substitution that leads to the formation of a C-N bond, resulting in a secondary amine. When a dihaloalkane like this compound reacts with a diamine, the resulting polymer is a polyamine , linked by secondary amine groups, not amide groups. This process is known as polyalkylation.
While polyamines are a distinct class of polymers with their own applications, they do not possess the characteristic properties of polyamides that arise from the hydrogen bonding and polarity of the amide linkage.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of a Polyamine from this compound and Hexamethylenediamine
This protocol describes a hypothetical procedure for the synthesis of a polyamine. It is important to note that the product of this reaction is not a polyamide .
Materials:
-
This compound
-
Hexamethylenediamine
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, DMF)
-
Acid scavenger (e.g., triethylamine (B128534) or potassium carbonate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve hexamethylenediamine (1.0 equivalent) and the acid scavenger (2.2 equivalents) in the anhydrous solvent.
-
Purge the system with inert gas.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours to ensure complete reaction.
-
Monitor the reaction progress by techniques such as titration or spectroscopy.
-
Upon completion, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent (e.g., water or methanol).
-
Filter the precipitated polyamine, wash thoroughly with the non-solvent to remove unreacted monomers and salts, and dry under vacuum.
Protocol 2: Synthesis of an Aromatic Polyamide (Aramid) via Low-Temperature Solution Polycondensation
This protocol details a standard method for synthesizing a high-performance aromatic polyamide from a diacyl chloride and a diamine.
Materials:
-
Isophthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (1.0 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP. Stir until all solids have dissolved.
-
Cool the diamine solution to 0 °C using an ice bath.
-
Dissolve isophthaloyl chloride (1.0 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the polyamide by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol (B129727), with vigorous stirring.
-
Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent, unreacted monomers, and by-products.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of aromatic polyamides based on literature data for structurally similar polymers.
Table 1: Reaction Conditions for Aromatic Polyamide Synthesis
| Parameter | Condition |
| Monomers | Aromatic Diamine, Aromatic Diacyl Chloride |
| Solvent | Anhydrous NMP or DMAc with LiCl |
| Monomer Concentration | 10-20% (w/v) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Typical Properties of Aromatic Polyamides (Aramids)
| Property | Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| Tensile Strength (MPa) | 80 - 150 |
| Tensile Modulus (GPa) | 2.5 - 4.0 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) |
Visualizations
Caption: Standard Polyamide Synthesis Reaction.
Caption: Hypothetical Polyamine Synthesis.
Caption: Experimental Workflow for Polyamide Synthesis.
Application of 1,4-Dichlorohexane in the Synthesis of a Busulfan Analogue: A Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorohexane is a versatile, difunctional electrophile that holds potential as a starting material in the synthesis of various pharmaceutical intermediates. Its two chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups and the construction of larger molecules. This application note details a two-step synthetic protocol for the preparation of a hexane-based analogue of Busulfan (B1668071), a well-established alkylating agent used in cancer chemotherapy. The synthesized intermediate, hexane-1,4-diyl dimethanesulfonate, can be investigated for its potential as an active pharmaceutical ingredient (API).
Alkylating agents like Busulfan exert their cytotoxic effects by crosslinking DNA, which ultimately inhibits DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. The hexane (B92381) backbone of the synthesized analogue may influence its lipophilicity and transport properties, potentially leading to altered efficacy or toxicity profiles compared to Busulfan.
Synthetic Pathway Overview
The proposed synthesis involves a two-step process commencing with the hydrolysis of this compound to yield hexane-1,4-diol (B92695). This intermediate is then subjected to mesylation using methanesulfonyl chloride in the presence of a base to afford the target busulfan analogue, hexane-1,4-diyl dimethanesulfonate.
Caption: Synthetic workflow for the preparation of a Busulfan analogue from this compound.
Experimental Protocols
Step 1: Synthesis of Hexane-1,4-diol from this compound
Objective: To synthesize hexane-1,4-diol via the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude hexane-1,4-diol.
-
Purify the crude product by distillation or recrystallization.
Step 2: Synthesis of Hexane-1,4-diyl dimethanesulfonate
Objective: To synthesize the Busulfan analogue by mesylation of hexane-1,4-diol.
Materials:
-
Hexane-1,4-diol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve hexane-1,4-diol and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude hexane-1,4-diyl dimethanesulfonate by column chromatography or recrystallization.
Data Presentation
| Parameter | Step 1: Hydrolysis (Expected) | Step 2: Mesylation (Expected) |
| Reactants | This compound, NaOH | Hexane-1,4-diol, MsCl, Et₃N |
| Solvent | Water | Dichloromethane |
| Reaction Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 2-4 hours |
| Product | Hexane-1,4-diol | Hexane-1,4-diyl dimethanesulfonate |
| Yield | 60-70% | 80-90% |
| Purification Method | Distillation/Recrystallization | Column Chromatography/Recrystallization |
Mechanism of Action: DNA Alkylation
The synthesized Busulfan analogue is expected to act as a bifunctional alkylating agent. The methanesulfonate (B1217627) groups are excellent leaving groups, allowing the terminal carbons of the hexane chain to be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases. This can lead to the formation of inter- and intrastrand crosslinks in the DNA double helix.
Caption: Proposed mechanism of DNA alkylation by the Busulfan analogue.
Conclusion
This compound serves as a viable starting material for the synthesis of a hexane-based Busulfan analogue, a potential pharmaceutical intermediate. The described two-step protocol, involving hydrolysis followed by mesylation, provides a clear pathway for its preparation. The resulting compound, hexane-1,4-diyl dimethanesulfonate, is anticipated to exhibit cytotoxic activity through DNA alkylation, a mechanism shared with other established anticancer agents. Further investigation into the biological activity and pharmacological properties of this and similar analogues is warranted to explore their potential in drug discovery and development.
Application Notes and Protocols for 1,4-Dichlorohexane in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichlorohexane is a chlorinated alkane solvent that presents potential utility in electrochemical research, particularly in studies requiring a non-aqueous environment with a potentially wide potential window. While less common than its isomer, 1,2-dichloroethane (B1671644), its longer alkyl chain may offer different solubility characteristics and a wider electrochemical window, analogous to observations with 1,6-dichlorohexane.[1] These properties can be advantageous for studying the redox behavior of various analytes, including organic molecules and organometallic complexes, as well as for investigating ion-transfer processes at liquid-liquid interfaces.
This document provides a detailed guide to using this compound as a solvent in electrochemical studies. It is important to note that specific electrochemical data for this compound is scarce in the current literature. Therefore, the protocols and recommendations provided herein are largely based on established methodologies for similar chlorinated solvents, such as 1,2-dichloroethane and 1,6-dichlorohexane. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below, alongside data for other relevant chlorinated solvents for comparison. The lack of an experimentally determined dielectric constant for this compound is a significant data gap; however, it is expected to be relatively low, similar to other dichloroalkanes.
| Property | This compound | 1,2-Dichloroethane | 1,6-Dichlorohexane | o-Dichlorobenzene |
| CAS Number | 629-11-8 | 107-06-2 | 2163-00-0 | 95-50-1 |
| Molecular Formula | C₆H₁₂Cl₂ | C₂H₄Cl₂ | C₆H₁₂Cl₂ | C₆H₄Cl₂ |
| Molecular Weight ( g/mol ) | 155.06 | 98.96 | 155.06 | 147.00 |
| Boiling Point (°C) | 179-181 | 83.5 | 203-205 | 180.5 |
| Density (g/mL) | 1.07 | 1.253 | 1.07 | 1.306 |
| Dielectric Constant | Not Available | 10.36 | Not Available | 9.93 |
| Viscosity (cP) | Not Available | 0.84 | Not Available | 1.32 |
Experimental Protocols
The following section outlines a general protocol for performing cyclic voltammetry in this compound. This can be adapted for other electrochemical techniques such as linear sweep voltammetry, differential pulse voltammetry, and chronoamperometry.
Solvent and Electrolyte Preparation
Proper preparation of the solvent and supporting electrolyte is crucial for obtaining reliable and reproducible electrochemical data.
-
Solvent Purification: Commercial this compound should be of high purity (≥98%). For sensitive experiments, further purification by distillation over a suitable drying agent (e.g., calcium hydride) is recommended to remove water and other impurities. Store the purified solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination.
-
Supporting Electrolyte Selection: The choice of supporting electrolyte is critical as it must be soluble in the solvent and electrochemically inert over the desired potential range. Tetraalkylammonium salts are common choices for non-aqueous electrochemistry due to their good solubility and wide electrochemical windows.
-
Recommended Electrolytes:
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
-
Tetrabutylammonium perchlorate (B79767) (TBAP)
-
-
Concentration: A typical concentration for the supporting electrolyte is 0.1 M.
-
-
Electrolyte Solution Preparation:
-
Dry the supporting electrolyte in a vacuum oven at an appropriate temperature (e.g., 80-100 °C for TBAPF₆) for several hours to remove residual water.
-
In a glovebox or under an inert atmosphere, dissolve the dried supporting electrolyte in the purified this compound to the desired concentration (e.g., 0.1 M).
-
Store the electrolyte solution in a sealed container under an inert atmosphere.
-
Electrochemical Cell Setup
A standard three-electrode electrochemical cell is typically used.
-
Working Electrode: The choice of working electrode material depends on the analyte and the potential range of interest. Common choices include:
-
Glassy carbon
-
Platinum
-
Gold Before each experiment, the working electrode should be polished to a mirror finish using alumina (B75360) or diamond slurries of decreasing particle size, followed by rinsing with a suitable solvent and drying.
-
-
Reference Electrode: A stable reference electrode is essential for accurate potential measurements.
-
Quasi-Reference Electrode: A simple silver wire (Ag) or platinum wire (Pt) can be used as a quasi-reference electrode. The potential of this electrode should be calibrated against a standard reference electrode (e.g., ferrocene/ferrocenium couple) after the experiment.
-
Non-aqueous Ag/Ag⁺ Electrode: A more stable reference can be prepared by placing a silver wire in a solution of silver nitrate (B79036) or silver perchlorate in a compatible solvent (e.g., acetonitrile) and separating it from the bulk solution with a salt bridge or a porous frit.
-
-
Counter (Auxiliary) Electrode: A platinum wire or a graphite (B72142) rod with a large surface area is typically used as the counter electrode.
Experimental Procedure (Cyclic Voltammetry)
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the this compound electrolyte solution to the cell.
-
Deaerate the solution by bubbling with a gentle stream of inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to a potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution to determine the electrochemical window of the solvent-electrolyte system.
-
Add the analyte of interest to the cell to the desired concentration (typically in the millimolar range).
-
Record the cyclic voltammogram of the analyte by sweeping the potential between the limits determined from the background scan.
-
After the measurement, it is good practice to add an internal standard with a known redox potential (e.g., ferrocene) to calibrate the potential axis.
Safety, Handling, and Disposal
Chlorinated hydrocarbons like this compound require careful handling due to their potential health and environmental hazards.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or Viton), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Handling:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
It is incompatible with strong oxidizing agents and strong bases.
-
-
Disposal:
-
Dispose of this compound and solutions containing it as hazardous chlorinated waste according to local, state, and federal regulations.
-
Do not pour down the drain. Collect in a designated, properly labeled waste container.
-
Visualizations
Logical Workflow for Solvent Selection in Electrochemistry
Caption: Logical workflow for selecting a solvent system for an electrochemical study.
General Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for a cyclic voltammetry experiment using this compound.
References
Application Notes and Protocols: Polymerization of 1,4-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichlorohexane, a bifunctional alkyl halide, presents as a potential monomer for step-growth polymerization through nucleophilic substitution reactions. These application notes provide a theoretical framework and a hypothetical experimental protocol for the synthesis of a polyamide via the polycondensation of this compound with a diamine. The proposed reaction mechanism, experimental workflow, and data collection strategies are detailed to guide researchers in exploring the polymerization of this monomer. Due to the limited availability of specific literature on the polymerization of this compound, this document serves as a foundational guide and a starting point for experimental design.
Introduction
Step-growth polymerization, a major class of polymerization, involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers.[1][2] The functional groups of the monomers react with each other in a stepwise manner. Dihaloalkanes, such as this compound, can serve as electrophilic monomers in step-growth polymerizations when reacted with suitable nucleophilic comonomers.
This document outlines a proposed reaction mechanism for the polymerization of this compound with a generic diamine, leading to the formation of a polyamide. Polyamides are a significant class of polymers with applications ranging from fibers to engineering plastics. The exploration of novel monomers like this compound could lead to the development of new polymeric materials with unique properties.
Proposed Reaction Mechanism
The polymerization of this compound with a diamine is proposed to proceed via a nucleophilic substitution (SN2) reaction mechanism. The nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic carbon atoms bonded to the chlorine atoms in this compound. This reaction results in the formation of an amide linkage and the elimination of hydrogen chloride, which is neutralized by a base. The bifunctionality of both monomers allows for the propagation of the polymer chain.
References
Application Notes and Protocols for the Friedel-Crafts Reaction of 1,4-Dichlorohexane with Benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Friedel-Crafts alkylation of benzene (B151609) with 1,4-dichlorohexane. This reaction serves as a valuable method for the synthesis of phenyl-substituted hexanes and can proceed through both intermolecular and intramolecular pathways, leading to a variety of products. The protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and methods for product analysis. The reaction is catalyzed by a Lewis acid, typically aluminum chloride, and involves the electrophilic substitution of the benzene ring. Understanding the reaction parameters is crucial for controlling the product distribution.
Introduction
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction is broadly categorized into alkylation and acylation.[2] The alkylation variant, which is the focus of this protocol, typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3]
The reaction of benzene with a dihaloalkane, such as this compound, presents an interesting case. The initial step is an intermolecular alkylation, where one of the chlorine atoms reacts with a benzene molecule to form a monophenylated intermediate. This intermediate can then undergo a second intermolecular reaction with another benzene molecule or an intramolecular cyclization. The latter pathway is particularly favored when the resulting ring is five or six-membered. In the case of this compound, after the initial alkylation, the resulting chloro-substituted hexylbenzene (B86705) can undergo an intramolecular Friedel-Crafts reaction to form a six-membered ring fused to the benzene ring, yielding a tetralin derivative.
Controlling the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, is critical to influence the product distribution between monoalkylation, dialkylation, and cyclization.
Reaction Scheme
The reaction of this compound with benzene can proceed via two main pathways after the initial mono-alkylation:
-
Intermolecular Dialkylation: The initially formed 1-chloro-4-phenylhexane reacts with a second molecule of benzene to yield 1,4-diphenylhexane.
-
Intramolecular Cyclialkylation: The 1-chloro-4-phenylhexane intermediate undergoes an intramolecular Friedel-Crafts reaction to form 1-methyl-2,3,4,5-tetrahydro-1H-indene derivatives through cyclization.
Experimental Protocol
This protocol describes a general procedure for the Friedel-Crafts reaction between this compound and benzene. Researchers should be aware that optimization of the conditions may be necessary to favor a specific product.
Materials and Reagents:
-
This compound (C₆H₁₂Cl₂)
-
Benzene (C₆H₆), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and hydrogen chloride gas. Handle anhydrous AlCl₃ in a dry environment (e.g., a glove box or under a stream of inert gas) and avoid inhalation of its dust.
-
This compound is a halogenated hydrocarbon and should be handled with care. Avoid skin contact and inhalation.
-
The reaction quench with water/acid is highly exothermic and liberates HCl gas. This step should be performed slowly and cautiously in a fume hood.
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Flask: To the flask, add anhydrous benzene (which also serves as the solvent) and anhydrous aluminum chloride. Use a significant excess of benzene to favor mono-alkylation and minimize polyalkylation. A molar ratio of benzene to this compound of at least 10:1 is recommended.
-
Cooling: Cool the stirred suspension of AlCl₃ in benzene to 0-5 °C using an ice bath.
-
Addition of Alkyl Halide: Add this compound dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Forcing conditions (e.g., warming to room temperature or gentle heating) might favor the intramolecular cyclization or intermolecular dialkylation, but also increases the risk of side reactions.
-
Quenching: Slowly and carefully quench the reaction by pouring the cold reaction mixture onto crushed ice in a beaker. This should be done in a fume hood as HCl gas will be evolved. The addition of 1 M HCl can aid in the decomposition of the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (excess benzene and dichloromethane if used) under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a mixture of mono- and di-substituted products, as well as cyclized compounds. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the desired components.
Data Presentation
| Parameter | Intermolecular Mono-alkylation | Intermolecular Di-alkylation | Intramolecular Cyclialkylation |
| Product | 1-Chloro-4-phenylhexane | 1,4-Diphenylhexane | Tetralin derivative |
| Reactant Ratio (Benzene:Dichlorohexane) | High excess of Benzene (e.g., >10:1) | Near stoichiometric (e.g., 2:1) | Dependent on conditions |
| Temperature (°C) | 0 - 5 | Room temp. to reflux | Room temp. to reflux |
| Reaction Time | Shorter | Longer | Longer |
| Expected Yield | Moderate to High | Moderate | Varies |
Note: The yields are highly dependent on the specific reaction conditions and the efficiency of the purification process.
Visualizations
Reaction Pathway
Caption: Possible reaction pathways in the Friedel-Crafts reaction of this compound and benzene.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Friedel-Crafts reaction.
References
Application Notes and Protocols: Synthesis of Polyethers from 1,4-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyethers, leveraging 1,4-dichlorohexane as a starting material. The protocols outlined are intended for laboratory-scale synthesis and are aimed at researchers in polymer chemistry, materials science, and drug development.
Introduction
Polyethers are a class of polymers characterized by ether linkages in their main chain. Their inherent flexibility, biocompatibility, and tunable properties make them valuable materials in various applications, including as soft segments in polyurethanes, as surfactants, and in biomedical applications such as drug delivery systems.[1][2]
While this compound is not directly polymerizable into a polyether, it can be chemically converted to key monomers that are precursors for polyether synthesis. This document details a two-stage process:
-
Monomer Synthesis: Conversion of this compound to 1,4-butanediol (B3395766).
-
Polymerization: Synthesis of polyethers from the resulting 1,4-butanediol via polycondensation.
Stage 1: Monomer Synthesis - 1,4-Butanediol from this compound
The conversion of this compound to 1,4-butanediol is achieved through a di-substitution reaction with a hydroxide (B78521) salt. This process replaces the chlorine atoms with hydroxyl groups.
Experimental Protocol: Synthesis of 1,4-Butanediol
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
-
Dichloromethane (B109758) or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Hydrochloric acid (HCl), dilute solution (for neutralization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a molar excess of sodium hydroxide in water.
-
Add this compound to the flask. The use of a phase-transfer catalyst is recommended to improve the reaction rate between the aqueous and organic phases.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Neutralize the excess base with a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude 1,4-butanediol can be purified by vacuum distillation.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide |
| Solvent | Water |
| Typical Yield | 70-85% (after purification) |
| Purity (GC) | >98% |
Stage 2: Polyether Synthesis via Polycondensation of 1,4-Butanediol
The synthesized 1,4-butanediol can be used to produce polyethers through acid-catalyzed polycondensation. This method involves the dehydration of the diol to form ether linkages.
Experimental Protocol: Poly(tetramethylene ether) Glycol (PTMEG) Synthesis
Materials:
-
1,4-Butanediol (synthesized in Stage 1)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with a condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charge the three-neck round-bottom flask with 1,4-butanediol and the acid catalyst.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux with mechanical stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the desired degree of polymerization. The molecular weight of the polymer can be monitored by techniques such as gel permeation chromatography (GPC).
-
Cool the reaction mixture and dissolve it in a suitable solvent.
-
Neutralize the acid catalyst with a sodium bicarbonate solution.
-
Wash the polymer solution with water to remove any remaining salts.
-
Remove the solvent and any residual water under vacuum to obtain the final polyether product.
Data Presentation:
| Parameter | Value | Reference |
| Monomer | 1,4-Butanediol | [3][4] |
| Catalyst | Acid Catalyst | [5][6] |
| Number Average Molecular Weight (Mn) | 1,000 - 3,000 g/mol (tunable) | [7] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [8] |
| Typical Yield | >90% | [9] |
Visualizations
Logical Workflow: From this compound to Polyether
Caption: Overall synthetic route from this compound to polyether.
Experimental Workflow: Polyether Synthesis
Caption: Experimental workflow for the synthesis of polyethers.
Applications in Drug Development
Polyethers, such as PTMEG, are widely used in the pharmaceutical industry. Their amphiphilic nature allows for the formation of micelles, which can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[2] The biocompatibility and low toxicity of these polymers make them suitable for use in controlled-release drug delivery systems.[1] Furthermore, the terminal hydroxyl groups of the synthesized polyethers can be further functionalized to attach targeting ligands or other functionalities for advanced drug delivery applications.
References
- 1. 1,4-dichloro-Cyclohexane | C6H10Cl2 | CID 519304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H12Cl2 | CID 521287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 4. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound (C6H12Cl2)|CAS 50635-35-3 [benchchem.com]
- 9. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
Application Notes and Protocols: 1,4-Dichlorohexane as a Precursor for Diepoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of diepoxides using 1,4-dichlorohexane as a starting material. While a direct, one-step conversion is not extensively documented, a plausible and chemically sound two-step synthetic pathway is proposed. This document outlines the theoretical basis, experimental considerations, and detailed protocols for the synthesis and potential applications of the resulting diepoxides, particularly in the context of drug development.
Introduction
Diepoxides are a class of reactive organic molecules characterized by the presence of two epoxide rings. This dual functionality makes them valuable building blocks in organic synthesis and materials science. In the pharmaceutical industry, the epoxide moiety is a key pharmacophore in several approved drugs and is explored in drug design for its ability to form covalent bonds with biological targets.[1][2][3] The ability of diepoxides to act as bifunctional alkylating agents allows them to cross-link macromolecules such as DNA and proteins, a mechanism exploited in certain anticancer therapies.[4][5]
This compound, a readily available organochlorine compound, can be envisioned as a precursor to diepoxides through a two-step synthetic route involving dehydrohalogenation followed by epoxidation. This approach offers a potential pathway to novel diepoxide structures for screening in drug discovery programs.
Proposed Synthetic Pathway
The conversion of this compound to a diepoxide is proposed to proceed via two key chemical transformations:
-
Dehydrohalogenation: Elimination of two molecules of hydrogen chloride (HCl) from this compound to yield a hexadiene.
-
Diepoxidation: Oxidation of the resulting hexadiene to form the corresponding diepoxide.
Caption: Proposed synthetic workflow for the conversion of this compound to a diepoxide.
Experimental Protocols
Step 1: Dehydrohalogenation of this compound
The regiochemical outcome of the dehydrohalogenation of this compound is dependent on the reaction conditions, particularly the choice of base. According to Zaitsev's rule, the use of a small, strong base will favor the formation of the more substituted, and in this case, conjugated alkene, 1,3-hexadiene.[6][7][8] Conversely, a bulky base, such as potassium tert-butoxide, may lead to the formation of the less substituted "Hofmann" product.[9][10][11]
Protocol: Synthesis of Hexadiene from this compound (General Procedure)
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of potassium hydroxide (2.2 equivalents) in ethanol, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain the desired hexadiene.
Note: The choice of base and solvent will influence the isomer distribution of the resulting hexadiene. For the synthesis of the thermodynamically more stable 1,3-hexadiene, potassium hydroxide in ethanol is recommended. For potentially favoring less substituted dienes, potassium tert-butoxide in tert-butanol could be employed.
Step 2: Diepoxidation of Hexadiene
The epoxidation of the hexadiene intermediate can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The reaction is typically carried out in a chlorinated solvent at controlled temperatures.
Protocol: Synthesis of Diepoxyhexane from Hexadiene (General Procedure)
Materials:
-
Hexadiene (from Step 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the hexadiene (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (approximately 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diepoxide by column chromatography on silica (B1680970) gel.
Quantitative Data
| Diene Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,5-Hexadiene (B165246) | m-CPBA | - | Dichloromethane | -1 | 3 | 1,2-Epoxy-5-hexene | ~60 | [7] |
| 1,5-Hexadiene | tert-Butyl Hydroperoxide (TBHP) | Polybenzimidazole supported Mo(VI) | - | 75 | 1.27 | 1,2-Epoxy-5-hexene | ~58 | [12] |
Note: The epoxidation of 1,5-hexadiene can also lead to the formation of the corresponding diepoxide, 1,2:5,6-diepoxyhexane, as a side product, especially when an excess of the oxidizing agent is used.[7]
Applications in Drug Development
Diepoxides are of significant interest to drug development professionals due to their ability to act as covalent inhibitors. The electrophilic nature of the epoxide rings allows them to react with nucleophilic residues in biological macromolecules, leading to irreversible inhibition.
Potential Therapeutic Applications:
-
Anticancer Agents: Diepoxides can cross-link DNA, inducing apoptosis in rapidly dividing cancer cells.[4][5] This mechanism is similar to that of some established chemotherapeutic agents.
-
Enzyme Inhibitors: The targeted reaction of diepoxides with specific amino acid residues (e.g., cysteine, histidine) in an enzyme's active site can lead to potent and selective inhibition.
-
Molecular Probes: Diepoxides can be used as chemical probes to identify and characterize novel drug targets by covalently labeling proteins.
Caption: Potential signaling pathway for diepoxide-induced cytotoxicity.
Safety Considerations
This compound and the resulting diepoxides should be handled with appropriate safety precautions in a well-ventilated fume hood. Epoxides are known to be reactive and potentially mutagenic and should be treated as hazardous materials. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Conclusion
The synthesis of diepoxides from this compound presents a viable, albeit multi-step, approach to generating novel chemical entities for drug discovery and other applications. The outlined protocols, based on established organic chemistry principles, provide a solid foundation for researchers to explore this synthetic route. The potential of the resulting diepoxides as covalent modifiers of biological targets warrants further investigation in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxide containing molecules: A good or a bad drug design approach: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cross-linking by epichlorohydrin and diepoxybutane correlates with cytotoxicity and leads to apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. chadsprep.com [chadsprep.com]
- 8. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 10. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 11. byjus.com [byjus.com]
- 12. Greener and Efficient Epoxidation of 1,5-Hexadiene with <i>tert</i>-Butyl Hydroperoxide (TBHP) as an Oxidising Reagent in the Presence of Polybenzimidazole Supported Mo(VI) Catalyst - ProQuest [proquest.com]
Application Notes and Protocols for Analytical Monitoring of Reactions Involving 1,4-Dichlorohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4-Dichlorohexane is a halogenated alkane that can be involved in various chemical transformations, including substitution and elimination reactions. Accurate monitoring of these reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality and purity. This document provides detailed application notes and protocols for the use of key analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to monitor reactions involving this compound.
Analytical Methodologies
The choice of analytical method for monitoring reactions with this compound depends on several factors, including the reaction matrix, the presence of interfering species, and the specific information required (e.g., qualitative monitoring of conversion versus quantitative kinetic data).
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds like this compound.[1][2] When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of reactants, products, and byproducts.[3] It is particularly well-suited for monitoring reaction progress and determining the purity of the final product.[3]
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile alkanes, HPLC can be adapted for the analysis of this compound, especially for reactions in non-volatile matrices or for non-volatile products.[3] Method development is often required to achieve adequate separation and detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for real-time, non-invasive reaction monitoring.[4][5] It allows for the simultaneous observation and quantification of multiple species in the reaction mixture without the need for sample workup.[6][7][8] Both ¹H and ¹³C NMR can be used for structural elucidation of intermediates and products.[3]
Below is a decision-making workflow for selecting the appropriate analytical technique.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (C6H12Cl2)|CAS 50635-35-3 [benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. Magritek [magritek.com]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asahilab.co.jp [asahilab.co.jp]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Reactions with 1,4-Dichlorohexane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Friedel-Crafts reactions involving 1,4-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when reacting an aromatic compound, like benzene (B151609), with this compound in a Friedel-Crafts alkylation?
When reacting an aromatic compound with this compound under Friedel-Crafts conditions, a mixture of products can be expected due to the bifunctional nature of the alkylating agent. The primary products arise from two main pathways:
-
Intramolecular Cyclization: This pathway leads to the formation of a cyclic product. In the case of benzene, this would be tetralin (1,2,3,4-tetrahydronaphthalene), where the hexane (B92381) chain forms a six-membered ring fused to the benzene ring. Intramolecular reactions are generally favored when forming five- or six-membered rings.[1][2]
-
Intermolecular Alkylation: This pathway results in the substitution of two aromatic molecules, one at each end of the dichlorohexane chain. With benzene, this would yield 1,4-diphenylbutane.
Q2: What are the most common side products observed in this reaction?
Beyond the main intramolecular and intermolecular products, several side products can diminish the yield of the desired compound. These include:
-
Polyalkylation Products: The initial alkylation product is often more reactive than the starting aromatic compound. This increased reactivity can lead to the addition of more alkyl groups to the aromatic ring, resulting in polyalkylated side products.[3] This is a common limitation of Friedel-Crafts alkylation reactions.
-
Carbocation Rearrangement Products: Although less common with primary halides like this compound under certain conditions, the formation of carbocation intermediates can sometimes lead to rearrangements, resulting in isomeric products.
-
Products from Dealkylation: Friedel-Crafts alkylations can be reversible under certain conditions, leading to the removal of alkyl groups.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Friedel-Crafts reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product (intramolecular or intermolecular) | - Inefficient catalyst activity. - Reaction temperature is too low. - Insufficient reaction time. | - Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. - Gradually increase the reaction temperature and monitor the progress by TLC or GC. - Extend the reaction time. |
| High proportion of intermolecular side product (e.g., 1,4-diphenylbutane) when the intramolecular product (e.g., tetralin) is desired. | - High concentration of the aromatic substrate relative to this compound favors intermolecular reactions. | - Use a higher dilution of the reactants. This will favor the intramolecular pathway by reducing the probability of one end of the dichlorohexane reacting with a second aromatic molecule before it can cyclize. |
| Significant formation of polyalkylated side products. | - The mono-alkylated product is more reactive than the starting material. | - Use a large excess of the aromatic substrate. This increases the likelihood that the alkylating agent will react with the starting material rather than the already substituted product.[3] - Consider using a milder Lewis acid catalyst to reduce the overall reactivity. |
| Presence of unexpected isomeric products. | - Carbocation rearrangement. | - While less likely with a primary dichloroalkane, using a milder Lewis acid and lower reaction temperatures can sometimes minimize rearrangements. |
Experimental Protocols
Below is a general protocol for the Friedel-Crafts alkylation of benzene with this compound. Note: This is a representative procedure and may require optimization for specific applications.
Synthesis of Tetralin (Intramolecular Cyclization Favored)
Materials:
-
Anhydrous Benzene
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry.
-
To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride. Cool the mixture in an ice bath.
-
Prepare a solution of this compound in anhydrous benzene.
-
Slowly add the this compound/benzene solution from the dropping funnel to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
The following diagram illustrates the competing intramolecular and intermolecular pathways in the Friedel-Crafts reaction of benzene with this compound.
Caption: Competing reaction pathways in the Friedel-Crafts reaction.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues related to side product formation.
Caption: Troubleshooting workflow for side product formation.
References
Technical Support Center: Optimizing Catalyst Loading for 1,4-Dichlorohexane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for reactions involving 1,4-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is typically used in dehydrochlorination and hydrodechlorination reactions. Dehydrochlorination involves the elimination of hydrogen chloride (HCl) to form unsaturated compounds, while hydrodechlorination is the substitution of chlorine atoms with hydrogen.[1] These reactions are crucial for the synthesis of various organic intermediates.
Q2: Which catalysts are most effective for reactions with this compound?
A2: Palladium-based catalysts, particularly palladium on activated carbon (Pd/C), are widely used for hydrodechlorination due to their high activity.[2][3] For dehydrochlorination, supported metal catalysts and phase transfer catalysts (PTCs) are often employed to facilitate the reaction between the organic substrate and an aqueous base.[4] The choice of catalyst support, such as activated carbon, alumina, or zeolites, can significantly influence catalytic activity and selectivity.[3][5]
Q3: What is a typical starting catalyst loading for these reactions?
A3: For initial screening in palladium-catalyzed reactions, a loading of 1-5 mol% is a common starting point.[6] For phase transfer catalysts, a concentration of 1-10 mol% relative to the limiting reagent is often used for initial experiments.[7] The optimal loading is highly dependent on the specific reaction conditions, including substrate concentration, temperature, and the desired reaction rate.
Q4: How does catalyst loading impact reaction yield and selectivity?
A4: Catalyst loading is a critical parameter that directly affects reaction kinetics and selectivity.[3] Insufficient loading can lead to low conversion rates, while excessive loading may increase the occurrence of side reactions and is not cost-effective.[3] Finding the optimal catalyst loading is essential to balance reaction efficiency and product purity.
Q5: What are the primary mechanisms of catalyst deactivation in these reactions?
A5: Catalyst deactivation can occur through several mechanisms, including:
-
Poisoning: Strong adsorption of reactants, products, or impurities (like sulfur or halogen compounds) onto the active sites.[8][9]
-
Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[8]
-
Sintering: Thermal agglomeration of metal particles, leading to a loss of active surface area.[10]
-
Leaching: Dissolution of the active metal phase into the reaction medium.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the catalyst has been properly stored and handled to prevent oxidation or contamination. For Pd/C, a fresh batch or a pre-reduction step may be necessary. | Improved catalytic activity and product conversion. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%). Refer to Table 1 for expected trends. | Increased reaction rate and higher conversion of the starting material. |
| Catalyst Poisoning | Purify all reactants and solvents to remove potential poisons like water, sulfur, or residual halides.[8] Ensure the use of high-purity, degassed solvents.[11] | Restoration of catalyst activity and improved product yield. |
| Poor Mass Transfer | Increase the stirring rate to ensure the reaction mixture is homogeneous. In the case of supported catalysts, this improves contact between the reactants and the catalyst surface. | Enhanced reaction kinetics and higher yield. |
Issue 2: Formation of Side Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Catalyst Loading | Decrease the catalyst loading. High concentrations of active sites can sometimes promote undesired reaction pathways.[3] | A cleaner reaction profile with a higher ratio of the desired product to byproducts. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also decrease selectivity by promoting side reactions.[12] | Reduced formation of thermally induced byproducts and improved selectivity. |
| Incorrect Catalyst Support | Screen different catalyst supports (e.g., Al₂O₃, SiO₂, different types of carbon). The support can influence the electronic properties and dispersion of the metal, affecting selectivity.[5][13] | Identification of a support that favors the desired reaction pathway. |
| Inappropriate Solvent | Conduct a solvent screen. The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity. | Discovery of a solvent system that enhances the selectivity towards the desired product. |
Data Presentation
Table 1: Illustrative Effect of Pd/C Catalyst Loading on Hydrodechlorination Yield
Data presented is illustrative for a typical hydrodechlorination of a dichloroalkane and may vary for this compound.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity to Monochloro-intermediate (%) | Selectivity to Alkane (%) |
| 0.5 | 24 | 45 | 60 | 40 |
| 1.0 | 12 | 85 | 30 | 70 |
| 2.0 | 6 | >99 | 5 | 95 |
| 5.0 | 4 | >99 | <2 | >98 |
Table 2: Illustrative Effect of Phase Transfer Catalyst Concentration on Dehydrochlorination Yield
Data presented is illustrative for a typical dehydrochlorination of a dichloroalkane and may vary for this compound.
| PTC Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity to Monoene (%) | Selectivity to Diene (%) |
| 1 | 12 | 60 | 85 | 15 |
| 2.5 | 8 | 90 | 70 | 30 |
| 5 | 4 | >98 | 55 | 45 |
| 10 | 4 | >98 | 50 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Pd/C Catalyzed Hydrodechlorination Reaction
-
Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the this compound substrate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[14]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., ethanol (B145695) or THF) via syringe, followed by a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) if required by the specific reaction mechanism.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the desired amount of Pd/C catalyst (e.g., corresponding to 0.5, 1.0, 2.0, and 5.0 mol% relative to the substrate) and add it to the reaction flask. For very small quantities, consider preparing a stock slurry of the catalyst in the reaction solvent to ensure accurate dispensing.
-
Reaction Conditions: Seal the flask and place it in a temperature-controlled oil bath set to the desired reaction temperature. Stir the mixture vigorously.
-
Monitoring: At regular intervals (e.g., every hour), withdraw small aliquots of the reaction mixture using a syringe equipped with a filter to remove catalyst particles. Analyze the aliquots by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to monitor the conversion of the starting material and the formation of products.
-
Work-up: Once the reaction has reached completion (or the desired endpoint), cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be processed for product isolation and purification.
Visualizations
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]
- 7. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Dehydrocyclization of n-Hexane over Heteropolyoxometalates Catalysts [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,4-Dichlorohexane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-dichlorohexane reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound reaction mixture is dark-colored and acidic. How should I pre-treat it before distillation?
A1: A dark color and acidic nature in your crude product often indicate the presence of acidic byproducts, such as residual HCl from chlorination reactions, and potentially polymeric materials. It is crucial to neutralize and remove these impurities before proceeding to distillation to prevent corrosion of your equipment and unwanted side reactions at elevated temperatures.
Recommended Pre-treatment Protocol:
-
Aqueous Wash: Transfer the crude reaction mixture to a separatory funnel.
-
Neutralization: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution. Continue until effervescence ceases, indicating that all acidic impurities have been neutralized.[1][2]
-
Brine Wash: Remove the aqueous layer and then wash the organic layer with an equal volume of brine (saturated NaCl solution). This step helps to remove any remaining dissolved water and salts from the organic phase.[3]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the dried organic layer to remove the drying agent. The resulting clear solution is now ready for fractional distillation.
Q2: I'm having difficulty separating this compound from other isomeric byproducts by fractional distillation. My collected fractions are still a mixture. What can I do?
A2: This is a common challenge as various dichlorohexane isomers have very close boiling points, making their separation by standard fractional distillation difficult.[4][5] Here are several strategies to improve separation:
-
Increase Distillation Column Efficiency:
-
Use a Longer Fractionating Column: A longer column provides more theoretical plates, enhancing the separation efficiency.[6]
-
Use a More Efficient Column Packing: Columns packed with structured packing (like Raschig rings or Vigreux indentations) offer a larger surface area for vapor-liquid equilibria, leading to better separation than an unpacked column.[6]
-
-
Optimize Distillation Parameters:
-
Slow Distillation Rate: A slower distillation rate allows for more equilibrium cycles on each theoretical plate, improving separation. Aim for a collection rate of 1-2 drops per second.
-
Increase the Reflux Ratio: A higher reflux ratio (the ratio of condensed vapor returned to the column to the vapor removed as distillate) can significantly improve separation but will also increase the distillation time.
-
-
Consider Vacuum Distillation: While the boiling points are high, performing the distillation under reduced pressure will lower the boiling points of all components. This can sometimes enhance the boiling point differences between isomers and prevent potential decomposition of the product at high temperatures.
Q3: During fractional distillation, the temperature at the still head is fluctuating, and I'm not getting a sharp boiling point for my fractions. What does this indicate?
A3: Temperature fluctuations at the still head during distillation typically point to a few issues:
-
Inefficient Separation: The fluctuation can mean that you are co-distilling a mixture of isomers with close boiling points. The temperature may rise and fall as the composition of the vapor reaching the thermometer changes. This is a strong indication that your distillation setup is not efficient enough to separate the isomers.
-
Inconsistent Heating: Uneven heating of the distillation flask can cause bumping and inconsistent vaporization, leading to temperature fluctuations. Ensure the heating mantle is in good contact with the flask and that the liquid is stirred consistently with a magnetic stir bar.
-
Flooding or Foaming: In packed columns, excessive heating can lead to "flooding," where the liquid is carried up the column instead of flowing down, disrupting the equilibrium.[7] Foaming can also be an issue, especially if there are impurities in the crude product. Reducing the heating rate can often resolve these problems.
Q4: How can I identify the different isomers present in my reaction mixture and assess the purity of my purified this compound?
A4: The most effective method for identifying isomeric impurities and quantifying the purity of your product is Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Gas Chromatography (GC): This technique separates the components of your mixture based on their boiling points and interactions with the GC column. Different isomers will likely have different retention times, allowing for their separation and quantification.
-
Mass Spectrometry (MS): The mass spectrometer fragments the molecules eluting from the GC column, producing a unique mass spectrum for each component. This spectrum acts as a "fingerprint," allowing for the positive identification of each isomer by comparing the fragmentation pattern to a database.
Data Presentation
The following table summarizes the boiling points of this compound and its common isomeric impurities. The close proximity of these boiling points underscores the challenge of purification by distillation.
| Compound | Structure | Boiling Point (°C) |
| 1,2-Dichlorohexane | CH₃(CH₂)₃CHClCH₂Cl | 178.5 |
| 1,3-Dichlorohexane | CH₃(CH₂)₂CHClCH₂CH₂Cl | ~175-180 |
| This compound | CH₃CH₂CHCl(CH₂)₂CH₂Cl | ~182-187 [8][9][10] |
| 1,5-Dichlorohexane | CH₃CHCl(CH₂)₃CH₂Cl | 172-174 |
| 1,6-Dichlorohexane | Cl(CH₂)₆Cl | 204-205[11] |
| 2,5-Dichlorohexane | CH₃CHCl(CH₂)₂CHClCH₃ | 166.7[12] |
Note: Boiling points can vary slightly with atmospheric pressure.
Experimental Protocols
Protocol 1: Pre-treatment and Fractional Distillation of Crude this compound
-
Work-up: a. Transfer the crude reaction mixture to a separatory funnel of appropriate size. b. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. c. Stopper the funnel and shake gently, venting frequently to release pressure. d. Once gas evolution ceases, allow the layers to separate. e. Drain and discard the lower aqueous layer. f. Add an equal volume of brine to the organic layer, shake, and again discard the aqueous layer. g. Transfer the organic layer to a clean, dry Erlenmeyer flask. h. Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together. i. Swirl the flask for 5-10 minutes to ensure complete drying. j. Filter the solution into a round-bottom flask suitable for distillation.
-
Fractional Distillation: a. Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux or packed) between the distillation flask and the condenser.[6] b. Place a magnetic stir bar in the distillation flask and place it in a heating mantle. c. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6] d. Begin gentle heating and stirring. e. Observe the condensation ring slowly rising up the fractionating column. If it stalls, slightly increase the heating rate.[6] f. Collect a forerun of any low-boiling impurities. g. Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. h. Collect any higher-boiling fractions separately. i. Analyze the purity of the collected fractions using GC-MS.
Mandatory Visualizations
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C6H12Cl2 | CID 521287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Hexane, 1,6-dichloro- [webbook.nist.gov]
- 12. Page loading... [guidechem.com]
preventing polyalkylation in Friedel-Crafts reactions with 1,4-dichlorohexane
Welcome to the Technical Support Center for Friedel-Crafts Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving Friedel-Crafts reactions, with a specific focus on the challenges presented by 1,4-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Friedel-Crafts alkylation?
A1: The use of this compound, a dihaloalkane, in Friedel-Crafts alkylation presents two main challenges. Firstly, the initial monoalkylation product is more reactive than the starting aromatic compound, leading to a high propensity for polyalkylation , where multiple alkyl groups are added to the same aromatic ring.[1][2] Secondly, this compound can undergo both intermolecular and intramolecular reactions. This can result in a mixture of products, including the desired mono- or di-alkylated products, as well as cyclized products like tetralin. Controlling the selectivity between these reaction pathways is a critical aspect of experimental design.
Q2: How can I favor mono-alkylation and prevent the formation of di-substituted and poly-substituted products?
A2: To favor mono-alkylation and minimize polyalkylation, the most effective strategy is to use a large excess of the aromatic substrate (e.g., benzene).[2][3][4][5] This increases the statistical probability of the electrophile reacting with the starting aromatic compound rather than the more reactive mono-alkylated product. For aromatic compounds that are readily available and inexpensive, they can even be used as the solvent for the reaction.[2] Additionally, carefully controlling the stoichiometry of the reactants is crucial.[1]
Another powerful, albeit two-step, method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group introduced in the acylation step is deactivating, which prevents further substitution on the aromatic ring.[1][6] The ketone can then be reduced to the desired alkyl group.
Q3: What factors determine whether the reaction will be intermolecular (forming 1,4-diphenylbutane (B89690) derivatives) or intramolecular (forming tetralin derivatives)?
A3: The competition between intermolecular and intramolecular reactions is primarily influenced by the concentration of the aromatic substrate .
-
High concentrations of the aromatic substrate (e.g., using benzene (B151609) as the solvent) favor the intermolecular reaction , leading to the formation of products like 1,4-diphenylbutane.
-
High dilution conditions, where the concentration of the mono-alkylated intermediate (e.g., 4-phenyl-1-chlorobutane) is low, favor the intramolecular cyclization to form tetralin and its derivatives.
Q4: Which Lewis acid catalyst is most suitable for reactions with this compound?
A4: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid catalyst for Friedel-Crafts alkylation with haloalkanes.[7][8] However, the choice of catalyst can influence the reaction's selectivity and reactivity. Milder Lewis acids may offer better control and reduce the extent of side reactions. For intramolecular cyclizations, Brønsted acids like phosphoric acid can also be effective.[9]
Q5: How does reaction temperature affect the product distribution?
A5: Lowering the reaction temperature generally helps to control the reaction and can reduce the rate of subsequent alkylation reactions, thus minimizing polyalkylation.[1] For some Friedel-Crafts reactions, temperature can also influence the isomeric distribution of products.[10][11] It is advisable to start with lower temperatures (e.g., 0-10 °C) and monitor the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Excessive Polyalkylation | The mono-alkylated product is more reactive than the starting material. | - Increase the molar excess of the aromatic substrate (e.g., use it as the solvent).- Lower the reaction temperature to decrease the rate of the second alkylation.- Consider using a milder Lewis acid catalyst.- If feasible, switch to a Friedel-Crafts acylation followed by reduction. |
| Formation of Intramolecular Cyclization Products (e.g., Tetralin) Instead of Intermolecular Products | High dilution conditions or insufficient concentration of the aromatic substrate. | - Increase the concentration of the aromatic substrate. Using the aromatic compound as the solvent is a common strategy. |
| Formation of Intermolecular Di-alkylation Products Instead of Intramolecular Cyclization | High concentration of the aromatic substrate. | - Employ high dilution conditions to favor the intramolecular pathway. |
| Low or No Reaction | - Inactive catalyst (e.g., hydrated AlCl₃).- Deactivated aromatic substrate.- Insufficient reaction temperature. | - Ensure the Lewis acid catalyst is anhydrous and handled under inert conditions.- Verify that the aromatic substrate does not contain strongly deactivating groups.- Gradually increase the reaction temperature while monitoring for product formation. |
| Carbocation Rearrangement | Formation of a less stable carbocation that rearranges to a more stable one. | - While less common with the butyl chain from this compound, if rearrangement is suspected, consider the Friedel-Crafts acylation-reduction route, as the acylium ion does not rearrange.[6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorobutyl)benzene (Favoring Mono-alkylation)
This protocol aims to favor the mono-alkylation product by using a large excess of benzene.
Materials:
-
Benzene (anhydrous)
-
1,4-Dichlorobutane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add a significant excess of anhydrous benzene (e.g., acting as the solvent).
-
Cool the flask in an ice-water bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene.
-
From the dropping funnel, add this compound dropwise to the cooled and stirred mixture. Maintain a low temperature (e.g., 0-10 °C) during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to isolate 1-(4-chlorobutyl)benzene.
Visualizing Reaction Pathways
To better understand the competing reaction pathways in the Friedel-Crafts reaction with this compound, the following diagrams illustrate the key steps.
Caption: Competing pathways in the Friedel-Crafts alkylation of benzene with this compound.
Caption: Troubleshooting workflow for minimizing polyalkylation in Friedel-Crafts reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
troubleshooting low yields in polymerization with 1,4-dichlorohexane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the polymerization of 1,4-dichlorohexane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization of this compound is resulting in a very low yield of polymer. What are the most likely causes?
Low polymer yield in reactions involving this compound is a common issue and can stem from several factors. The primary culprits are often related to monomer purity, catalyst inefficiency, suboptimal reaction conditions, and the prevalence of side reactions. It is crucial to systematically investigate each of these potential issues.
Q2: How does the purity of this compound affect the polymerization yield?
Impurities in the this compound monomer can act as chain-terminating agents or catalyst poisons, drastically reducing polymer yield and molecular weight.
-
Water: Water can react with and deactivate many catalysts and organometallic intermediates, such as those formed in Grignard-based or reductive coupling reactions.
-
Monofunctional Impurities: Impurities with only one reactive site will cap growing polymer chains, preventing further propagation.
-
Inhibitors: Some commercial grades of haloalkanes may contain stabilizers that can inhibit polymerization.
Q3: I suspect my catalyst is the problem. What are common catalyst-related issues?
Catalyst activity is paramount for successful polymerization. Several factors can lead to reduced catalyst efficacy:
-
Deactivation: As mentioned, impurities like water and oxygen can deactivate catalysts. Ensure all reagents and the reaction atmosphere are scrupulously dry and inert.
-
Incorrect Catalyst Choice: The choice of catalyst is critical. For instance, in Kumada catalyst-transfer polycondensation, the type of halogen on the monomer (chloride vs. bromide vs. iodide) can significantly impact the polymerization control and rate.[1][2] While this is more documented for aromatic systems, similar principles can apply to aliphatic polymerizations.
-
Low Catalyst Loading: Insufficient catalyst concentration can lead to slow initiation and propagation rates, resulting in low conversion of the monomer to polymer.
Q4: What are the optimal reaction conditions for the polymerization of this compound?
Optimal conditions are highly dependent on the specific polymerization method (e.g., Wurtz-type, Grignard-based). However, some general principles apply:
-
Temperature: Temperature can influence the rates of initiation, propagation, and termination, as well as side reactions. For instance, higher temperatures might favor elimination side reactions or catalyst decomposition.
-
Concentration: Monomer concentration can affect the competition between intermolecular polymerization and intramolecular cyclization. High dilution may favor the formation of cyclic byproducts.
-
Solvent: The choice of solvent is crucial. It must be inert to the reaction conditions and capable of dissolving the monomer, polymer, and catalyst. For reactions involving organometallic intermediates, anhydrous ethereal solvents like THF or dioxane are often used.
Q5: What side reactions can lead to low polymer yields with this compound?
Due to its structure, this compound is susceptible to side reactions that consume the monomer without forming a high molecular weight polymer.
-
Intramolecular Cyclization: The formation of a six-membered ring (cyclohexane) through an intramolecular reaction is a significant competing pathway. This is particularly prevalent in Wurtz-type and Grignard-based reactions.
-
Elimination Reactions: Dehydrohalogenation to form unsaturated species can occur, especially at elevated temperatures or in the presence of a base. This consumes the monomer and introduces defects into the polymer chain.
-
Wurtz-type Coupling Side Products: In Grignard-based polymerizations, undesired coupling of the Grignard reagent can occur.
Data Presentation
The following table summarizes the potential impact of various experimental parameters on the yield of polymerization with this compound.
| Parameter | Potential Issue if Not Optimized | Recommended Action | Expected Outcome with Optimization |
| Monomer Purity | Presence of water, oxygen, or monofunctional impurities. | Purify monomer by distillation and/or passing through activated alumina. | Increased polymer yield and molecular weight. |
| Catalyst | Deactivation, incorrect choice, or low loading. | Use a fresh, high-purity catalyst under an inert atmosphere. Optimize catalyst loading. | Improved initiation and propagation rates, leading to higher yield. |
| Temperature | Too high: promotes side reactions (e.g., elimination). Too low: slow reaction rate. | Optimize temperature for the specific catalytic system. | Balance between reaction rate and suppression of side reactions. |
| Concentration | Too dilute: favors intramolecular cyclization. Too concentrated: may lead to precipitation or viscosity issues. | Adjust monomer concentration to favor intermolecular chain growth. | Reduced formation of cyclic byproducts and increased polymer yield. |
| Solvent | Reactive or unable to dissolve reactants. | Use a high-purity, anhydrous, and inert solvent. | Maintain a homogeneous reaction environment and prevent catalyst deactivation. |
| Reaction Time | Insufficient time for high monomer conversion. | Monitor the reaction progress over time to determine the optimal duration. | Maximization of monomer conversion to polymer. |
Experimental Protocols
Example Protocol: Wurtz-Type Reductive Coupling Polymerization of this compound
This protocol describes a general procedure for the Wurtz-type polymerization of this compound. Note: This method is often associated with low yields for intermolecular polymerization due to competing side reactions. It serves as a baseline for troubleshooting and optimization.
Materials:
-
This compound (high purity, distilled)
-
Sodium metal (dispersion or freshly cut pieces)
-
Anhydrous toluene (B28343) (or other inert, high-boiling solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet. The entire apparatus must be flame-dried or oven-dried before use to remove any traces of moisture.
-
Reagent Preparation: Sodium metal is carefully weighed and added to the flask containing anhydrous toluene under a positive pressure of inert gas.
-
Initiation: The mixture is heated to the reflux temperature of the solvent with vigorous stirring to create a fine dispersion of molten sodium.
-
Monomer Addition: A solution of high-purity this compound in anhydrous toluene is added dropwise to the stirred sodium dispersion over a period of several hours. A slow addition rate is crucial to minimize side reactions.
-
Polymerization: The reaction mixture is maintained at reflux with continuous stirring for 24-48 hours.
-
Quenching: After the reaction period, the flask is cooled to room temperature, and the excess sodium is carefully quenched by the slow addition of isopropanol (B130326) or ethanol.
-
Isolation: The resulting polymer is isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in this compound polymerization.
Caption: Competing reaction pathways in the polymerization of this compound.
References
Technical Support Center: Identifying Impurities in 1,4-Dichlorohexane by GC-MS
Welcome to the Technical Support Center for the analysis of 1,4-dichlorohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available or synthesized this compound?
A1: Common impurities in this compound often originate from the synthesis process. The direct chlorination of hexane (B92381), a common manufacturing method, is a free-radical reaction that can produce a variety of positional isomers. Therefore, you can expect to find other dichlorohexane isomers such as 1,2-dichlorohexane (B1605181), 1,3-dichlorohexane, 1,5-dichlorohexane, and 1,6-dichlorohexane. Over-chlorination can also lead to the formation of trichlorohexanes. If the synthesis route involves the conversion of 1,6-hexanediol (B165255) with hydrochloric acid, potential impurities could include residual starting material or byproducts from incomplete reaction.
Q2: I am seeing multiple peaks in my GC chromatogram besides the main this compound peak. How can I identify them?
A2: The first step is to analyze the mass spectrum of each unknown peak. Isomeric impurities will have the same molecular ion as this compound (m/z 154, 156, 158, corresponding to the different chlorine isotopes). The key to identification lies in the fragmentation patterns. While specific mass spectra for all dichlorohexane isomers can be challenging to find, you can compare the obtained spectra with available database entries (e.g., NIST) for known isomers like 1,2-dichlorohexane and 1,6-dichlorohexane. The relative retention times of the isomers will also be a critical piece of information for identification.
Q3: What are the characteristic mass spectral features of dichloroalkanes?
A3: Dichloroalkanes exhibit a distinctive isotopic pattern in their mass spectra due to the presence of two chlorine atoms (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This results in a characteristic M, M+2, and M+4 pattern for fragments containing both chlorine atoms, with relative intensities of approximately 9:6:1. For fragments containing a single chlorine atom, you will observe an M and M+2 pattern with an approximate 3:1 intensity ratio. Common fragmentation pathways for haloalkanes include the loss of a chlorine atom (M-35 or M-37) and the loss of HCl (M-36 or M-38).
Q4: I am having trouble separating the isomeric impurities. What can I do?
A4: Achieving good separation of positional isomers can be challenging. Here are a few suggestions:
-
Optimize the GC temperature program: A slower temperature ramp or an isothermal segment at a specific temperature can improve resolution.
-
Select an appropriate GC column: A column with a stationary phase designed for the separation of volatile organic compounds, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. For particularly difficult separations, consider a more polar column or a specialized column for isomer analysis.
-
Adjust the carrier gas flow rate: Optimizing the linear velocity of the carrier gas (Helium is recommended) can enhance separation efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound | 1. Active sites in the injector liner or column.2. Sample overload.3. Inappropriate injector temperature. | 1. Use a deactivated liner and/or trim the front end of the GC column.2. Dilute the sample.3. Optimize the injector temperature (typically around 250 °C). |
| No peaks detected | 1. No sample injected (syringe issue).2. Leak in the GC-MS system.3. Incorrect MS settings (e.g., mass range). | 1. Check the autosampler or manual injection technique.2. Perform a leak check.3. Ensure the mass range is appropriate to detect the expected ions (e.g., m/z 30-200). |
| Unidentified peaks in the chromatogram | 1. Presence of unexpected impurities.2. Contamination from solvent or sample preparation.3. Column bleed. | 1. Compare the mass spectra to a spectral library (e.g., NIST) to tentatively identify the compounds.2. Run a solvent blank to check for contamination.3. Condition the GC column according to the manufacturer's instructions. |
| Inconsistent retention times | 1. Fluctuations in carrier gas flow rate.2. Leaks in the system.3. Changes in oven temperature profile. | 1. Check the gas supply and regulators.2. Perform a leak check.3. Verify the GC oven is functioning correctly and the temperature program is consistent. |
Quantitative Data Summary
The following table summarizes the key mass spectral data for this compound and some of its potential isomeric impurities. The molecular weight for all dichlorohexane isomers is 155.07 g/mol .
| Compound | CAS Number | Key Mass Fragments (m/z) and Notes |
| This compound | 50635-35-3 | Molecular Ion (M+): 154, 156, 158. Key fragments would arise from cleavage adjacent to the chlorine atoms and loss of HCl. A prominent fragment is often observed at m/z 91/93, corresponding to the C4H8Cl+ ion, which can form a stable cyclic chloronium ion. |
| 1,2-Dichlorohexane | 2162-92-7 | Molecular Ion (M+): 154, 156, 158. The NIST mass spectrum shows significant peaks at m/z 91, 83, 67, 55, and 41. |
| 1,3-Dichlorohexane | 56375-88-3 | Molecular Ion (M+): 154, 156, 158. Fragmentation patterns are expected to be similar to other isomers, with variations in fragment ion abundances. |
| 1,5-Dichlorohexane | 54305-90-7 | Molecular Ion (M+): 154, 156, 158. PubChem indicates spectral data is available. |
| 1,6-Dichlorohexane | 2163-00-0 | Molecular Ion (M+): 154, 156, 158. The NIST mass spectrum shows prominent peaks at m/z 91, 55, and 41. |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible GC-MS analysis.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the chosen solvent to a final concentration within the calibration range (e.g., 10 µg/mL).
-
Ensure the sample is completely dissolved and free of any particulate matter. If necessary, centrifuge or filter the sample.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-200.
-
Scan Mode: Full scan for qualitative analysis of impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.
-
Visualizations
Caption: Workflow for the identification of impurities in this compound by GC-MS.
Technical Support Center: Controlling Regioselectivity in Reactions with 1,4-Dichlorohexane
Welcome to the technical support center for controlling regioselectivity in reactions involving 1,4-dichlorohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired product outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for issues encountered during experiments with this compound.
Q1: I am trying to perform a monosubstitution on this compound. Which chlorine atom is more reactive?
A: The chlorine atom at the C1 position (a primary carbon) is significantly more susceptible to nucleophilic attack via an SN2 mechanism than the chlorine atom at the C4 position (a secondary carbon). This is primarily due to reduced steric hindrance at the primary carbon, allowing for easier access by the nucleophile. Therefore, under kinetically controlled conditions, monosubstitution will preferentially occur at the C1 position.
Troubleshooting Poor Regioselectivity in Monosubstitution:
| Issue | Potential Cause | Recommended Solution |
| Mixture of 1- and 4-substituted products | Reaction conditions favoring SN1 character (e.g., polar protic solvent, high temperature). | Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance the nucleophilicity of your reagent and favor the SN2 pathway. Keep the reaction temperature as low as feasible to minimize competing SN1 and elimination reactions. |
| Low yield of monosubstituted product | Use of a weak nucleophile. | Employ a strong, non-basic nucleophile to promote a clean SN2 reaction. |
| Formation of elimination byproducts | Use of a strong, bulky base as the nucleophile. | Switch to a less basic, but still potent, nucleophile. For example, use sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN) instead of potassium tert-butoxide (t-BuOK). |
Q2: I am observing a significant amount of a cyclic ether byproduct in my reaction. How can I control the formation of this intramolecular cyclization product?
A: The formation of a five-membered ring, 2-ethyltetrahydrofuran, is a common outcome in reactions of this compound, particularly with nucleophiles that can form an alcohol intermediate (e.g., hydroxide). This intramolecular Williamson ether synthesis is often favored entropically.
Controlling Intermolecular vs. Intramolecular Reactions:
| Goal | Reaction Conditions | Explanation |
| Favor Intermolecular Substitution | High concentration of the nucleophile. | At higher concentrations, the probability of a collision between a molecule of this compound and the external nucleophile is greater than the probability of the molecule reacting with itself. |
| Favor Intramolecular Cyclization | High dilution conditions. | At very low concentrations of both the substrate and the nucleophile, the likelihood of an intermolecular reaction is reduced, giving the molecule a greater opportunity to undergo intramolecular cyclization. |
Q3: What conditions should I use to favor the formation of 2-ethyltetrahydrofuran?
A: To promote the intramolecular cyclization to 2-ethyltetrahydrofuran, you should aim for conditions that facilitate an initial substitution followed by an intramolecular SN2 reaction.
Experimental Protocol: Synthesis of 2-Ethyltetrahydrofuran
-
Reaction: this compound with a slight excess of a moderately strong base (e.g., sodium hydroxide) in a suitable solvent.
-
Solvent: A polar protic solvent like a mixture of water and an alcohol can be used to facilitate the initial hydrolysis, followed by heating to promote cyclization.
-
Temperature: Initially, the reaction can be run at a moderate temperature to achieve the first substitution. Subsequently, increasing the temperature will favor the intramolecular cyclization.
-
Concentration: Employing high dilution principles will favor the intramolecular pathway.
Q4: How can I achieve disubstitution on this compound?
A: Achieving disubstitution requires forcing the reaction to proceed at both the primary and secondary carbon centers.
Troubleshooting Incomplete Disubstitution:
| Issue | Potential Cause | Recommended Solution |
| Reaction stops after monosubstitution | Insufficiently reactive nucleophile or mild reaction conditions. | Use a stronger nucleophile and/or higher reaction temperatures to overcome the higher activation energy for substitution at the secondary carbon. An excess of the nucleophile is also recommended. |
| Significant elimination at the secondary position | Use of a strongly basic nucleophile at elevated temperatures. | Select a nucleophile that is a good nucleophile but a weaker base. If a strong base is required, carefully control the temperature to minimize elimination. |
Experimental Protocols
General Considerations for Reactions with this compound:
-
Safety: this compound is a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagent Purity: Ensure that all solvents and reagents are of appropriate purity for your intended reaction to avoid unwanted side reactions.
-
Inert Atmosphere: For reactions involving sensitive nucleophiles or intermediates, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Regioselective Monosubstitution with Azide
This protocol favors the formation of 1-azido-4-chlorohexane.
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography.
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Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Key reaction pathways for this compound.
This diagram illustrates the competition between intermolecular substitution and intramolecular cyclization, highlighting the key factors that influence the reaction outcome.
Technical Support Center: Managing Reaction Exotherms Involving 1,4-Dichlorohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic events in chemical reactions involving 1,4-dichlorohexane. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chlorinated hydrocarbon with the molecular formula C6H12Cl2.[1][2] Its primary hazards are related to its flammability and potential for causing irritation. Safety data sheets for similar chlorinated hexanes indicate that they can be combustible liquids and may cause skin, eye, and respiratory irritation.[3][4] When heated to decomposition, it may produce toxic hydrogen chloride gas.[5]
Q2: Can this compound be used to control a reaction exotherm?
A2: There is no evidence to suggest that this compound is used as a primary agent for controlling reaction exotherms. It is typically a reactant or solvent. The focus of this guide is on managing exotherms that may arise during reactions that involve this compound.
Q3: What are the key physical properties of this compound to consider for reaction safety?
A3: Key properties include its molecular weight, boiling point, and flammability. Understanding these properties is crucial for designing appropriate reaction conditions and safety protocols.
Q4: What are the initial signs of a potential thermal runaway in a reaction with this compound?
A4: The initial signs of a potential thermal runaway include a sudden, unexpected rise in temperature that does not stabilize with standard cooling, an increase in pressure, vigorous gas evolution, or a noticeable change in the color or viscosity of the reaction mixture.[6][7][8]
Q5: What immediate actions should be taken if a thermal runaway is suspected?
A5: In case of a suspected thermal runaway, the immediate priorities are to ensure personal safety and attempt to bring the reaction under control. This typically involves alerting personnel, ensuring an escape route is clear, and, if safe to do so, initiating emergency cooling, stopping reagent addition, and preparing for emergency quenching.
Data Presentation: Physical and Thermal Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C6H12Cl2 | [1][2] | |
| Molecular Weight | 155.06 | g/mol | [1][9] |
| Enthalpy of Formation (gas, standard conditions) | -203.93 | kJ/mol | [9] |
| Standard Gibbs Free Energy of Formation | -26.66 | kJ/mol | [9] |
Troubleshooting Guides
Issue: Unexpected Temperature Spike During Reagent Addition
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Question: My reaction temperature is increasing rapidly after adding a reagent to a solution containing this compound. What should I do?
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Answer:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
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Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a cryostat, lower the setpoint.
-
Increase Stirring: Ensure the reaction mixture is being stirred efficiently to promote heat transfer to the cooling medium.
-
Monitor Vigorously: Continuously monitor the temperature. If it continues to rise uncontrollably, proceed to the emergency quenching protocol.
-
Dilution: If the reaction design allows, and it is safe to do so, adding a pre-chilled, inert solvent can help to absorb some of the excess heat.
-
Issue: Localized Hotspots or Gassing
-
Question: I observe vigorous bubbling and localized hotspots in my reaction vessel. Is this a sign of a problem?
-
Answer:
-
Potential for Runaway: Yes, these are indicators of a highly exothermic process that is not being adequately controlled. Localized hotspots can initiate a thermal runaway.[10]
-
Improve Agitation: The most common cause of localized hotspots is poor mixing. Increase the stirring rate to ensure uniform temperature distribution.
-
Check for Undissolved Reagents: Solid reagents that have not fully dissolved can create concentrated areas of high reactivity.
-
Prepare for Quenching: If improving agitation does not resolve the issue, be prepared to quench the reaction as per the emergency protocol.
-
Experimental Protocols
Protocol 1: General Procedure for Conducting a Potentially Exothermic Reaction Involving this compound
-
Hazard Assessment: Before starting, conduct a thorough hazard assessment, paying close attention to the potential for exotherm and the properties of all reactants and products.
-
Equipment Setup:
-
Use a reaction vessel of appropriate size to allow for sufficient headspace (at least 20-25% of the total volume).
-
Ensure efficient magnetic or overhead stirring.
-
Equip the vessel with a condenser, a temperature probe placed in the reaction mixture, and an inert gas inlet (e.g., nitrogen or argon).
-
Set up a cooling bath (e.g., ice/water, ice/salt, or a cryostat) capable of maintaining a temperature at least 10-20°C below the desired reaction temperature.
-
-
Reagent Preparation:
-
Pre-cool the reaction vessel and the initial solution of this compound to the starting temperature.
-
Prepare the second reagent in a dropping funnel or syringe pump for controlled, slow addition.
-
-
Reaction Execution:
-
Begin slow, dropwise addition of the second reagent.
-
Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the desired temperature.
-
If the temperature rises more than 2-3°C above the setpoint, pause the addition until the temperature stabilizes.
-
-
Completion and Work-up:
-
Once the addition is complete, continue to stir and cool the reaction for the specified time.
-
Proceed with a controlled quenching procedure.
-
Protocol 2: Emergency Quenching Protocol
-
Safety First: Alert a colleague and ensure a clear path to an exit and safety shower. Wear appropriate personal protective equipment (PPE).
-
Rapid Cooling: If not already at maximum, immediately increase the cooling capacity.
-
Prepare Quenching Agent: Have a pre-chilled, appropriate quenching agent ready. The choice of quencher depends on the specific reactants. For many organic reactions, a cold, dilute solution of a weak acid (like acetic acid) or a weak base (like sodium bicarbonate) may be suitable. For highly reactive organometallics, a stepwise quench with a less reactive alcohol (like isopropanol) followed by water may be necessary.[10]
-
Controlled Addition of Quencher: If the exotherm is subsiding with cooling alone, you may not need to quench. If the temperature is still rising, slowly and carefully add the quenching agent to the reaction mixture. Be prepared for vigorous gas evolution or a secondary exotherm from the quench itself.[11]
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Neutralization and Disposal: Once the reaction is quenched and the temperature is stable, neutralize the mixture and dispose of the waste according to your institution's guidelines.
Visualizations
Caption: Workflow for assessing and managing exothermic risk.
Caption: Decision tree for troubleshooting an unexpected exotherm.
References
- 1. This compound | C6H12Cl2 | CID 521287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. myccfs.org [myccfs.org]
- 7. researchgate.net [researchgate.net]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. This compound (CAS 50635-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of 1,4-Dichlorohexane Product Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1,4-dichlorohexane from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, categorized by the chosen separation technique.
Fractional Distillation
Question: I am trying to remove this compound by distillation, but I am getting poor separation from my product. What can I do?
Answer: Poor separation during the fractional distillation of this compound can be attributed to several factors. The boiling point of this compound is approximately 181.5°C at atmospheric pressure, so a significant boiling point difference between it and your product is ideal for this technique.
Potential Causes & Solutions:
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Insufficient Column Efficiency: If the boiling points of this compound and your product are close, a standard distillation setup may not provide adequate separation.
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Solution: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column. For high-boiling compounds, vacuum distillation is recommended to lower the boiling points and prevent potential thermal degradation.
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-
Incorrect Distillation Rate: Distilling too quickly can lead to flooding of the column and carryover of the higher-boiling component into the distillate.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A good general guideline is a collection rate of 1-2 drops per second.
-
-
Fluctuating Heat Source: An unstable heat source can cause inconsistent boiling and disrupt the equilibrium within the distillation column.
-
Solution: Use a stable heating source such as a heating mantle with a temperature controller or an oil bath.
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-
Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.
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Question: My product seems to be degrading during distillation. How can I avoid this?
Answer: Thermal degradation is a common concern when distilling temperature-sensitive compounds.
Potential Causes & Solutions:
-
High Boiling Point: The atmospheric boiling point of your product might be high enough to cause decomposition.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of both your product and this compound, allowing for separation at a lower temperature.
-
-
Presence of Acidic or Basic Impurities: Trace amounts of acids or bases can catalyze degradation at elevated temperatures. This compound itself can undergo elimination reactions in the presence of a strong base to form alkenes.
-
Solution: Neutralize the reaction mixture before distillation by performing an aqueous wash. For acidic impurities, a wash with a dilute sodium bicarbonate solution is effective. For basic impurities, a dilute acid wash can be used, followed by a water wash to remove any salts.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Question: I am developing a preparative HPLC method to remove this compound, but I am seeing poor peak shape (tailing or fronting). What is the cause?
Answer: Poor peak shape in HPLC can be caused by a variety of factors, often related to interactions between the analyte, stationary phase, and mobile phase.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution: Reduce the injection volume or dilute the sample concentration.
-
-
Inappropriate Mobile Phase: The choice of mobile phase is critical for good separation and peak shape.
-
Solution: Since this compound is a non-polar compound, a reversed-phase HPLC setup is typically used. Optimize the mobile phase composition, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, can improve peak shape and resolution.
-
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest solvent possible that provides adequate solubility.
-
Question: I am not getting good separation between this compound and my product peak.
Answer: Achieving good resolution is the primary goal of chromatography.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Gradient: The gradient profile may not be optimized for your specific separation.
-
Solution: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution between closely eluting peaks.
-
-
Incorrect Stationary Phase: The chosen column may not be providing the necessary selectivity.
-
Solution: For non-polar compounds like this compound, C18 columns are a good starting point. However, if resolution is poor, consider trying a different stationary phase, such as a C8 or a phenyl column, which can offer different selectivity.
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Liquid-Liquid Extraction
Question: I am trying to remove this compound with an aqueous wash, but it is not very effective.
Answer: this compound is a non-polar organic compound and, as such, has very low solubility in water. A simple water wash will not be efficient in removing it from an organic layer.
Potential Causes & Solutions:
-
High Partition Coefficient: this compound strongly favors the organic phase over the aqueous phase.
-
Solution: Multiple extractions with a suitable immiscible solvent system are necessary. Since this compound is non-polar, you will need to choose an extraction solvent in which your product has low solubility but this compound is highly soluble, or vice versa. This technique is most effective when there is a significant polarity difference between your product and this compound. For example, if your product is polar and water-soluble, you could potentially extract the this compound into a non-polar organic solvent like hexane.
-
Question: I am forming an emulsion during my liquid-liquid extraction. How can I break it?
Answer: Emulsions are a common problem in liquid-liquid extractions, especially when vigorous shaking is employed.
Potential Causes & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
-
Presence of Surfactant-like Impurities: Some impurities can act as emulsifying agents.
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Solution: Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. In some cases, filtering the mixture through a pad of celite can also be effective.
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Chemical Quenching
Question: I want to chemically remove the excess this compound. What reagent can I use?
Answer: Unreacted this compound can be "quenched" by reacting it with a nucleophile to form a more polar, water-soluble product that can then be easily removed by an aqueous extraction.
Recommended Procedure:
-
Nucleophilic Quenching: A common method involves reacting the excess alkyl halide with a nucleophile that will increase its polarity.
-
Solution: Treat the reaction mixture with a nucleophile such as sodium iodide in acetone. The resulting 1,4-diiodohexane is often more reactive or has different solubility properties, which can facilitate its removal. Another approach is to use a reagent that imparts water solubility, such as a mercaptoalkanesulfonic acid salt, which reacts with the electrophilic carbon of the C-Cl bond to form a water-soluble thioether. Following the quenching reaction, a simple aqueous workup can remove the derivatized this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: The key physical properties of this compound to consider for purification are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Weight | 155.06 g/mol [1] | Influences boiling point and diffusion rates. |
| Boiling Point | ~181.5 °C (at 760 mmHg) | Crucial for planning distillation-based separations. |
| Solubility | Insoluble in water; Soluble in many organic solvents. | Key for designing liquid-liquid extraction and HPLC methods. |
| Polarity | Non-polar | Dictates the choice of chromatographic conditions (e.g., reversed-phase HPLC). |
Q2: Which separation method is best for removing this compound?
A2: The best method depends on the properties of your desired product, the scale of your reaction, and the available equipment.
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Fractional Distillation: Ideal for large-scale purifications where there is a significant boiling point difference (>25 °C) between your product and this compound. Vacuum distillation is recommended for heat-sensitive compounds.
-
Preparative HPLC: A powerful technique for high-purity separations, especially for small to medium-scale reactions or when the boiling points are very close. It is particularly useful for purifying complex mixtures.
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Liquid-Liquid Extraction: Best suited for situations where there is a large polarity difference between your product and this compound. It is often used as a preliminary purification step.
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Chemical Quenching: A useful strategy when other physical separation methods are ineffective. It chemically modifies the this compound to facilitate its removal by extraction.
Q3: Can I use a simple distillation instead of fractional distillation?
A3: A simple distillation is only effective if the boiling point difference between the two components is large (typically >100 °C). Given the relatively high boiling point of this compound, it is likely that your product will also have a high boiling point, making fractional distillation the more appropriate choice for achieving good separation.
Q4: What are some common impurities I might encounter when using this compound as a starting material?
A4: Depending on the reaction conditions, common impurities could include isomers of dichlorocyclohexane if you are working with the cyclic analog, or other dichlorohexane isomers (e.g., 1,3- or 1,5-dichlorohexane) from the synthesis of this compound itself. Elimination products, such as chloro-hexenes, can also be formed, especially if basic conditions are used. Understanding the potential impurities and their physical properties is crucial for developing an effective purification strategy.
Experimental Protocols
Detailed Protocol for Vacuum Fractional Distillation
This protocol is designed for the removal of a higher-boiling impurity like this compound from a lower-boiling product.
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is free of cracks and all ground glass joints are properly greased and sealed to maintain a vacuum.
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).
-
-
Procedure:
-
Place the crude product mixture containing unreacted this compound into the round-bottom flask with a stir bar.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Once the pressure has stabilized, begin heating the distillation flask.
-
Collect the initial fraction, which should be enriched in the lower-boiling product. Monitor the temperature at the distillation head; a stable temperature reading indicates that a pure fraction is being collected.
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Once the lower-boiling product has been distilled, the temperature will either drop or start to rise again. At this point, change the receiving flask to collect the intermediate fraction.
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Increase the heating to distill the this compound, if desired, or stop the distillation, leaving the this compound in the distillation flask.
-
Allow the apparatus to cool completely before venting the system to atmospheric pressure.
-
Detailed Protocol for Preparative HPLC
This protocol provides a starting point for developing a reversed-phase HPLC method for separating this compound from a product.
-
Column and Mobile Phase Selection:
-
Select a C18 preparative HPLC column.
-
Prepare two mobile phases: Mobile Phase A (e.g., HPLC-grade water) and Mobile Phase B (e.g., HPLC-grade acetonitrile or methanol).
-
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude mixture in a suitable solvent (ideally the initial mobile phase composition).
-
Perform an initial scouting run on an analytical C18 column using a fast gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention times of your product and this compound.
-
Optimize the gradient to achieve baseline separation of the peaks of interest. A shallower gradient around the elution time of the two compounds will improve resolution.
-
-
Scale-up to Preparative Scale:
-
Once an optimized analytical method is developed, scale up to your preparative column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Inject the crude mixture and collect fractions as they elute from the column.
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Analyze the collected fractions by analytical HPLC to determine their purity.
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Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting the removal of unreacted this compound.
Caption: Troubleshooting workflow for removing unreacted this compound.
References
Technical Support Center: Solvent Effects on 1,4-Dichlorohexane Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the impact of solvent choice on the reaction kinetics of 1,4-dichlorohexane. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with a nucleophile like sodium iodide?
A1: The reaction of this compound with sodium iodide, commonly known as the Finkelstein reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step process where the incoming nucleophile (iodide ion) attacks the carbon atom bonded to the leaving group (chloride ion) from the backside, leading to an inversion of stereochemistry at that center. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.
Q2: Why is the choice of solvent so critical for the kinetics of this SN2 reaction?
A2: The solvent plays a crucial role in stabilizing the reactants and the transition state of the SN2 reaction. Solvents can interact with both the nucleophile and the leaving group, and these interactions can significantly alter the reaction rate. The polarity of the solvent and its ability to form hydrogen bonds are key factors.
Q3: Which type of solvent is generally preferred for the SN2 reaction of this compound with NaI, and why?
A3: Polar aprotic solvents are generally preferred for this SN2 reaction. These solvents possess polar bonds and a significant dipole moment but lack acidic protons. Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). They can effectively solvate the sodium cation (Na+) while leaving the iodide anion (I-) relatively "naked" and highly reactive as a nucleophile.
Q4: How do polar protic solvents affect the reaction rate?
A4: Polar protic solvents, such as water, methanol (B129727), and ethanol, have acidic protons and can form strong hydrogen bonds. They tend to solvate the iodide nucleophile, creating a "solvent cage" around it. This stabilization of the nucleophile increases the activation energy required for the reaction, thus slowing down the SN2 reaction rate.
Q5: In the reaction of this compound with one equivalent of NaI, which chlorine atom is more likely to be substituted?
A5: The chlorine atom attached to the primary carbon (C1) is more likely to be substituted than the chlorine on the secondary carbon (C4). SN2 reactions are sensitive to steric hindrance. The primary carbon is less sterically hindered than the secondary carbon, making it more accessible for the backside attack by the iodide nucleophile.
Troubleshooting Guide
Issue 1: The reaction is proceeding much slower than expected, even in a polar aprotic solvent.
-
Possible Cause 1: Presence of water in the solvent.
-
Troubleshooting Step: Even small amounts of water in a polar aprotic solvent can significantly slow down an SN2 reaction by solvating the nucleophile. Ensure that your solvent is anhydrous. Consider using freshly dried solvents or purchasing high-purity anhydrous solvents.
-
-
Possible Cause 2: Low solubility of the nucleophile.
-
Troubleshooting Step: While sodium iodide is generally soluble in polar aprotic solvents like acetone, its solubility might be limited at lower temperatures. Ensure the reaction mixture is well-stirred and consider a slight increase in temperature if the reaction conditions allow. For some solvent systems, using a different salt of the nucleophile (e.g., potassium iodide with a crown ether) might improve solubility.
-
-
Possible Cause 3: Impurities in the this compound.
-
Troubleshooting Step: Impurities in the starting material could interfere with the reaction. Verify the purity of your this compound using techniques like GC-MS or NMR. If necessary, purify the starting material by distillation.
-
Issue 2: Inconsistent kinetic data between experimental runs.
-
Possible Cause 1: Temperature fluctuations.
-
Troubleshooting Step: Reaction rates are highly sensitive to temperature. Use a constant temperature bath (e.g., a water or oil bath) to maintain a stable temperature throughout the experiment. Monitor the temperature of the reaction mixture directly if possible.
-
-
Possible Cause 2: Inaccurate measurement of reactants.
-
Troubleshooting Step: Use calibrated pipettes and balances to ensure accurate and consistent concentrations of both the this compound and the sodium iodide solutions in each run.
-
-
Possible Cause 3: Inconsistent mixing.
-
Troubleshooting Step: Ensure that the reaction mixture is stirred at a constant and efficient rate to maintain homogeneity, especially if a precipitate is forming.
-
Issue 3: The formation of elimination (E2) byproducts.
-
Possible Cause: Use of a strongly basic nucleophile or high temperatures.
-
Troubleshooting Step: While iodide is a weak base, other nucleophiles might be more basic and can promote the E2 pathway. High reaction temperatures can also favor elimination over substitution. If elimination is a problem, consider running the reaction at a lower temperature.
-
Quantitative Data Summary
The following table provides illustrative kinetic data for the reaction of this compound with sodium iodide in various solvents at 25°C. This data is based on established principles of SN2 reaction kinetics and demonstrates the expected trends in solvent effects.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C[1] | Relative Rate Constant (krel) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.6 | 0.5 |
| Acetone | Polar Aprotic | 20.7 | 200 |
| Acetonitrile | Polar Aprotic | 37.5 | 500 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1300 |
Note: The relative rate constants are normalized to the rate in methanol for comparative purposes. Actual rate constants would need to be determined experimentally.
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics by Titration
This method is suitable for determining the rate of reaction by monitoring the consumption of the iodide nucleophile.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous solvent of choice (e.g., acetone)
-
Standardized solution of silver nitrate (B79036) (AgNO3)
-
Potassium chromate (B82759) (K2CrO4) indicator
-
Volumetric flasks, pipettes, and burette
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.1 M).
-
Prepare a stock solution of sodium iodide in the same anhydrous solvent (e.g., 0.1 M).
-
-
Reaction Setup:
-
Equilibrate both reactant solutions and the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
-
Initiate the Reaction:
-
In a flask, mix equal volumes of the pre-heated this compound and sodium iodide solutions. Start the stopwatch immediately upon mixing.
-
-
Aliquot Quenching:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and immediately quench the reaction by adding it to a flask containing a known volume of a solvent that will stop the reaction (e.g., by significant dilution with a cold, non-reactive solvent).
-
-
Titration:
-
To the quenched aliquot, add a few drops of potassium chromate indicator.
-
Titrate the unreacted iodide ions with the standardized silver nitrate solution. The endpoint is the first appearance of a persistent reddish-brown precipitate of silver chromate.
-
-
Data Analysis:
-
Calculate the concentration of unreacted iodide at each time point.
-
Since the reaction is SN2, the rate law is: Rate = k[this compound][I-].
-
Plot the appropriate concentration-time relationship (e.g., 1/[Reactant] vs. time if initial concentrations are equal) to determine the rate constant (k).
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship of solvent type and reaction rate.
References
Validation & Comparative
GC-MS Validation for 1,4-Dichlorohexane Purity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 1,4-dichlorohexane. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data presented in a clear and accessible format. This document is intended to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method for quality control and regulatory purposes.
Introduction
This compound is a halogenated hydrocarbon used as a solvent and as an intermediate in chemical synthesis. Ensuring its purity is critical for its intended applications, particularly in the pharmaceutical industry, where impurities can affect the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the purity analysis of this compound.
Method validation is a crucial step in the development of any analytical procedure to ensure that it is fit for its intended purpose.[1] The International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) have established guidelines for analytical method validation, which include the evaluation of parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5][6]
This guide outlines a complete GC-MS method validation for this compound purity analysis, following ICH Q2(R2) guidelines, and compares its performance with High-Performance Liquid Chromatography (HPLC), another commonly used analytical technique.[7]
Analytical Method Comparison: GC-MS vs. HPLC
The choice of analytical technique depends on the physicochemical properties of the analyte and the specific requirements of the analysis. For a semi-volatile compound like this compound, both GC-MS and HPLC can be considered.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability to this compound | Highly suitable due to its volatile nature.[8][9][10] | Applicable, but may require derivatization for sensitive UV detection as this compound lacks a strong chromophore. |
| Sensitivity | Generally offers high sensitivity, especially with selective ion monitoring (SIM) mode.[9] | Sensitivity is detector-dependent. UV detection may be limited for non-chromophoric analytes. |
| Specificity | High specificity due to mass spectrometric detection, allowing for positive identification of the analyte and impurities based on their mass spectra. | Specificity can be lower if impurities co-elute and have similar UV spectra. |
| Sample Throughput | Typically faster run times compared to HPLC. | Run times can be longer, and column re-equilibration may be required between injections. |
| Cost | Initial instrument cost can be high, but operational costs for solvents are generally lower.[8] | Instrument cost is variable, and the continuous use of high-purity solvents can be expensive.[8] |
GC-MS Method Validation Protocol for this compound Purity
This section details the experimental protocol for the validation of a GC-MS method for the determination of the purity of this compound and the quantification of its potential impurities.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Potential Impurity Standards: 1,2-dichlorohexane, 1,3-dichlorohexane, 1,5-dichlorohexane, 1,6-dichlorohexane, monochlorinated hexanes.
-
Solvent: Hexane (B92381) (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) and Selected Ion Monitoring (SIM) |
Validation Parameters
The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[2][5][6][7]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
Procedure:
-
Inject a solution of this compound reference standard.
-
Inject individual solutions of potential impurities (e.g., other dichlorohexane isomers).
-
Inject a mixed solution containing the this compound reference standard and all potential impurities.
-
Analyze a blank sample (hexane).
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any impurity peaks (resolution > 1.5). The mass spectrum of the this compound peak in the mixed standard should be consistent with the reference standard and free from interference from co-eluting impurities. No interfering peaks should be observed at the retention time of this compound in the blank.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Procedure: Prepare a series of at least five standard solutions of this compound in hexane at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). Inject each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy refers to the closeness of the test results obtained by the method to the true value.[4]
-
Procedure: Perform recovery studies by spiking a known amount of this compound reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Analyze each spiked sample in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate injections of a 100% concentration standard solution on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.
-
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio.
-
LOD: Signal-to-noise ratio of 3:1
-
LOQ: Signal-to-noise ratio of 10:1
-
-
Acceptance Criteria: The method should be sufficiently sensitive to detect and quantify any potential impurities at their specified limits. The precision at the LOQ level should have an RSD of ≤ 10%.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
-
Procedure: Introduce small, deliberate variations to the method parameters, such as:
-
GC oven temperature (± 2 °C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Split ratio (± 10%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 50 | 50 | ... | ... | ... |
| 75 | 75 | ... | ... | ... |
| 100 | 100 | ... | ... | ... |
| 125 | 125 | ... | ... | ... |
| 150 | 150 | ... | ... | ... |
| Correlation Coefficient (r²) | \multicolumn{4}{c | }{...} |
Table 2: Accuracy (Recovery) Data for this compound
| Concentration Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80 | 80 | ... | ... | ... |
| 100 | 100 | ... | ... | ... |
| 120 | 120 | ... | ... | ... |
Table 3: Precision Data for this compound
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | %RSD (n=6) | ... | ≤ 1.0% |
| Intermediate Precision | %RSD (n=12) | ... | ≤ 2.0% |
Table 4: LOD and LOQ for Potential Impurities
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | %RSD at LOQ |
| 1,2-Dichlorohexane | ... | ... | ... |
| 1,3-Dichlorohexane | ... | ... | ... |
| ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC-MS validation process.
Caption: Experimental workflow for GC-MS validation.
Caption: Interrelationship of validation parameters.
Conclusion
This guide has provided a comprehensive framework for the validation of a GC-MS method for the purity analysis of this compound. By following the detailed experimental protocol and adhering to the acceptance criteria based on ICH guidelines, researchers can establish a reliable and robust analytical method. The comparison with HPLC highlights the advantages of GC-MS for this specific application. The structured data presentation and visual workflows aim to facilitate a clear understanding and implementation of the validation process, ultimately ensuring the quality and consistency of this compound for its intended use in research, development, and manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. Total number of isomers of dichloro cyclohexane (including stereoisom - askIITians [askiitians.com]
- 5. The number of optically active isomers of dichlorocyclohexane is : (A) 2 .. [askfilo.com]
- 6. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclohexane, 1,4-dichloro-, cis- [webbook.nist.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound [webbook.nist.gov]
Comparative Reactivity of 1,4-Dichlorohexane vs. 1,5-Dichloropentane: A Guide to Intramolecular Cyclization vs. Intermolecular Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,4-dichlorohexane and 1,5-dichloropentane (B10660), with a focus on their propensity to undergo intramolecular cyclization versus intermolecular polymerization. Understanding the factors that govern these competing reaction pathways is crucial for the rational design and synthesis of heterocyclic compounds, which are prevalent scaffolds in numerous pharmaceutical agents. This document summarizes key reactivity principles, presents available experimental data, and provides detailed experimental protocols for representative reactions.
Executive Summary
The intramolecular cyclization of dihaloalkanes is a fundamental process in organic synthesis for the formation of cyclic structures. The competition between this unimolecular pathway and the corresponding bimolecular polymerization is highly dependent on the chain length of the starting dihaloalkane, which dictates the size of the resulting ring. In the context of this compound and 1,5-dichloropentane, the primary difference in their reactivity lies in the thermodynamic and kinetic favorability of forming a five-membered versus a six-membered ring.
Generally, the formation of five- and six-membered rings is favored over other ring sizes due to a combination of low ring strain and favorable entropic factors for cyclization. In the case of the reaction of dihaloalkanes with a nucleophile, such as an amine, 1,5-dichloropentane is expected to readily form a six-membered piperidine (B6355638) ring. The reaction of this compound would lead to a five-membered pyrrolidine (B122466) ring with a substituent.
Data Presentation
| Feature | This compound | 1,5-Dichloropentane |
| Primary Cyclization Product | Substituted Pyrrolidine (Five-membered ring) | Piperidine (Six-membered ring) |
| Relative Rate of Cyclization | Generally fast, favored formation of five-membered rings. | Generally fast, favored formation of six-membered rings. The relative rate compared to five-membered ring formation can vary based on reaction conditions and the nucleophile. |
| Competition with Polymerization | Intramolecular cyclization is generally favored, but polymerization can occur, especially at high concentrations. | Intramolecular cyclization is strongly favored over intermolecular polymerization under appropriate conditions (e.g., high dilution). |
Reaction Pathways
The reaction of this compound and 1,5-dichloropentane with a primary amine can proceed through two main competing pathways: intramolecular cyclization and intermolecular polymerization.
Caption: Competing reaction pathways for this compound and 1,5-dichloropentane.
Experimental Protocols
The following are representative protocols for the synthesis of cyclic amines from dihaloalkanes. These can be adapted for a comparative study of this compound and 1,5-dichloropentane.
Protocol 1: Synthesis of Piperidine from 1,5-Dichloropentane and a Primary Amine
This protocol is adapted from procedures for the synthesis of N-substituted piperidines.
Materials:
-
1,5-Dichloropentane
-
Primary amine (e.g., aniline (B41778) or benzylamine)
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., ethanol (B145695) or acetonitrile)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amine (1.0 equivalent) and sodium carbonate (2.2 equivalents) in the chosen solvent.
-
Add 1,5-dichloropentane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water to remove any remaining salts and unreacted amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.
-
Purify the product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Protocol 2: Synthesis of 2-Ethylpyrrolidine from this compound and Ammonia (B1221849)
This protocol is a general procedure for the reaction of dihaloalkanes with ammonia. To favor the formation of the primary cyclic amine and minimize the formation of secondary and tertiary amines, a large excess of ammonia should be used.
Materials:
-
This compound
-
Concentrated aqueous ammonia or a solution of ammonia in ethanol
-
Ethanol (if not using ammonia in ethanol)
-
A sealed pressure vessel or a high-pressure autoclave
Procedure:
-
Place this compound and a large excess of the ammonia solution (e.g., 10-20 equivalents) in a pressure vessel.
-
Seal the vessel and heat it to a temperature between 100-150 °C. The reaction time can range from 12 to 48 hours. Caution: This reaction should be carried out with appropriate safety precautions due to the high pressure generated.
-
After the reaction period, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and solvent by distillation.
-
Add a strong base (e.g., a concentrated solution of sodium hydroxide) to the residue to deprotonate the ammonium (B1175870) salt of the cyclic amine.
-
Extract the free amine into an organic solvent such as diethyl ether or dichloromethane.
-
Dry the organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain the crude 2-ethylpyrrolidine.
-
Further purification can be achieved by fractional distillation.
Logical Relationships and Experimental Workflow
The decision to favor intramolecular cyclization over intermolecular polymerization is primarily influenced by the concentration of the reactants. High dilution conditions favor the unimolecular cyclization pathway.
Caption: Logical workflow for controlling cyclization vs. polymerization.
performance of 1,4-dichlorohexane as a solvent compared to other dichloroalkanes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, influencing reaction rates, yields, and the solubility of reactants and products. Dichloroalkanes are a versatile class of chlorinated solvents offering a range of physical and chemical properties. This guide provides a comparative analysis of the performance of 1,4-dichlorohexane as a solvent relative to other common dichloroalkanes, supported by experimental data and detailed methodologies for property determination.
Comparative Performance of Dichloroalkanes
The efficacy of a solvent is dictated by a combination of its physical and chemical properties. Key parameters include the boiling point, which affects reaction temperature and solvent removal; density; and polarity, which governs the ability to dissolve and stabilize solutes. The following table summarizes these critical properties for this compound and a homologous series of other dichloroalkanes.
| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) |
| 1,2-Dichloroethane (B1671644) | C₂H₄Cl₂ | 83.5 | 1.253 | 10.36[1] |
| 1,3-Dichloropropane (B93676) | C₃H₆Cl₂ | 120-122 | 1.189 | 9.51[2][3] |
| 1,4-Dichlorobutane (B89584) | C₄H₈Cl₂ | 161-163 | 1.141 | 9.65[4][5] |
| This compound | C₆H₁₂Cl₂ | 175.06 (estimate) [6] | 1.0805 (estimate) [6] | Not available |
| 1,5-Dichloropentane (B10660) | C₅H₁₀Cl₂ | 180 | 1.100 | 9.92[7][8] |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 205-207 | 1.068 | 8.79[9] |
Note: Experimental values for this compound are limited in publicly available literature; some values are estimates.
From the data, a clear trend of increasing boiling point and decreasing density with increasing chain length is observable. The dielectric constants, a measure of solvent polarity, are relatively similar for the dichloroalkanes for which data is available, suggesting they are all moderately polar solvents. Notably, this compound fits within these trends, offering a higher boiling point than the shorter-chain dichloroalkanes, which can be advantageous for reactions requiring elevated temperatures.
In specific applications, this compound has demonstrated unique advantages. For instance, in electrochemical studies, it has been shown to provide a wider potential window compared to 1,2-dichloroethane, which is beneficial for analyzing the transfer behavior of various ions.
Experimental Protocols
The following are detailed methodologies for determining the key solvent properties presented in the comparative table.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for this determination is outlined in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids [10].
Principle: This test method involves the distillation of a small sample of the liquid under controlled conditions. The temperature of the vapor is measured as the liquid boils and condenses.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiver
-
Calibrated thermometer or temperature sensor
-
Heating source
Procedure:
-
A measured volume of the solvent is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
-
The flask is heated, and the temperature is recorded at which the first drop of condensate falls from the condenser (initial boiling point).
-
Heating is continued, and the temperature is observed throughout the distillation. The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the final boiling point.
-
The barometric pressure is recorded to correct the observed boiling point to standard pressure.
Determination of Density
The density of a liquid is its mass per unit volume. A common and precise method for determining the density of organic solvents is by using a pycnometer, as generally described in methods like ASTM D2879 which, while for vapor pressure, utilizes density measurements[11][12][13].
Principle: The mass of a precisely known volume of the liquid is measured at a specific temperature.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the solvent, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark, and any excess solvent is carefully removed from the outside.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the solvent by the calibrated volume of the pycnometer.
Determination of Solvent Polarity (Dielectric Constant)
The polarity of a solvent is a critical factor in its ability to dissolve and interact with solutes. The dielectric constant is a quantitative measure of this property.
Principle: The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with the liquid as the dielectric medium compared to the capacitance with a vacuum (or air) as the dielectric.
Apparatus:
-
Capacitance meter or an LCR meter
-
A test cell consisting of two parallel plates or a coaxial cylinder capacitor
-
A stable AC voltage source
Procedure:
-
The capacitance of the empty test cell (C₀) is measured.
-
The test cell is filled with the solvent under investigation.
-
The capacitance of the filled test cell (Cₓ) is measured under the same conditions.
-
The dielectric constant (ε) is calculated using the formula: ε = Cₓ / C₀.
Alternative Method: Solvatochromism using Reichardt's Dye
A convenient and visually indicative method for assessing solvent polarity is through the use of solvatochromic dyes, such as Reichardt's dye.
Principle: The color of the dye solution changes with the polarity of the solvent due to a shift in its absorption maximum (λ_max). This shift is a result of differential solvation of the ground and excited states of the dye molecule. The transition energy (E_T(30)) can be calculated from the λ_max and is directly related to the solvent polarity[14][15][16][17].
Procedure:
-
A small, accurately weighed amount of Reichardt's dye is dissolved in the solvent to be tested to prepare a dilute solution.
-
The UV-Vis absorption spectrum of the solution is recorded.
-
The wavelength of maximum absorbance (λ_max) is determined from the spectrum.
-
The E_T(30) value is calculated using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm).
-
The calculated E_T(30) value provides a measure of the solvent's polarity, which can be compared to known values for other solvents.
Experimental Workflow and Signaling Pathway Diagrams
To systematically evaluate and compare the performance of different solvents, a logical workflow is essential. The following diagram illustrates a typical experimental workflow for solvent selection and characterization.
Caption: Experimental workflow for comparing dichloroalkane solvent performance.
References
- 1. 1,2-dichloroethane [stenutz.eu]
- 2. 1,3-Dichloropropane | 142-28-9 [chemicalbook.com]
- 3. 1,3-dichloropropane [stenutz.eu]
- 4. 1,4-Dichlorobutane | 110-56-5 [chemicalbook.com]
- 5. 1,4-dichlorobutane [stenutz.eu]
- 6. Dielectric Constant Values for Common Materials [clippercontrols.com]
- 7. 1,5-dichloropentane [stenutz.eu]
- 8. 1,4-Dichlorobutane-d8 | C4H8Cl2 | CID 16213505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,6-Dichlorohexane | 2163-00-0 [chemicalbook.com]
- 10. store.astm.org [store.astm.org]
- 11. ASTM D2879 - eralytics [eralytics.com]
- 12. ia600203.us.archive.org [ia600203.us.archive.org]
- 13. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 14. mdpi.com [mdpi.com]
- 15. krypton.mnsu.edu [krypton.mnsu.edu]
- 16. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quantifying 1,4-Dichlorohexane: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate quantification of compounds such as 1,4-dichlorohexane is critical for process control, impurity profiling, and safety assessment. While Gas Chromatography (GC) is a traditionally established method for volatile halogenated hydrocarbons, High-Performance Liquid Chromatography (HPLC) can present a viable alternative. This guide provides a detailed comparison of a proposed HPLC method and a standard GC method for the quantification of this compound, supported by experimental protocols and performance data.
Methodology Comparison: HPLC and GC
A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its non-polar nature. This method is compared against a well-established GC method, which is typically used for volatile organic compounds.
Proposed HPLC Method Parameters
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Typical GC Method Parameters
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Detector: Flame Ionization Detector (FID)
-
Oven Program: 50°C (hold 2 min), ramp to 200°C at 10°C/min
-
Injection: Split (10:1)
Performance Data Comparison
The following table summarizes the expected performance characteristics of the proposed HPLC method and a typical GC method for the quantification of this compound.
| Validation Parameter | Proposed HPLC Method | Typical GC-FID Method |
| Linearity (R²) | > 0.999 | > 0.999[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD%) | < 2.0% | < 5.0%[1] |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | ~ 3 µg/mL | ~ 0.3 µg/mL[1] |
Experimental Protocols
Validation Protocol for the Proposed HPLC Method
The validation of the proposed HPLC method would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present will be demonstrated by analyzing a blank (diluent), a placebo, and a spiked sample. The peak for this compound in the spiked sample should be pure and free from interference from any peaks in the blank and placebo chromatograms.
2. Linearity: Linearity will be evaluated by analyzing a minimum of five concentrations of this compound across a specified range. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (R²) will be calculated.
3. Accuracy: Accuracy will be determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.
4. Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the test concentration will be performed, and the relative standard deviation (RSD%) will be calculated.
-
Intermediate Precision: The analysis will be repeated by a different analyst on a different day using different equipment to assess the variability within the laboratory.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting solutions with decreasing concentrations of this compound.
Diagrams
Caption: Workflow for the validation of the proposed HPLC method.
References
Isomer-Dependent Reactivity in Nucleophilic Substitution
A Comparative Guide to Dichloroalkane Isomers in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of a synthetic route. Dichloroalkanes are versatile building blocks and solvents in organic synthesis, but the choice between different isomers can significantly impact reaction outcomes, including yield, selectivity, and reaction rate. This guide provides an objective comparison of the performance of various dichloroalkane isomers in common synthetic transformations, supported by experimental data and detailed methodologies.
The structural differences between dichloroalkane isomers lead to distinct reactivities, particularly in nucleophilic substitution reactions. This is evident in their reactions with nucleophiles like aqueous potassium hydroxide.
1,1-Dichloroethane (B41102) vs. 1,2-Dichloroethane (B1671644) with Aqueous KOH
A classic example highlighting the differing reactivity of dichloroethane isomers is their reaction with aqueous potassium hydroxide. 1,1-Dichloroethane, a geminal dihalide, undergoes hydrolysis to form an unstable geminal diol, which readily eliminates water to yield ethanal. In contrast, 1,2-dichloroethane, a vicinal dihalide, hydrolyzes to the stable ethane-1,2-diol.[1] This difference in product formation provides a simple chemical test to distinguish between the two isomers.[1]
| Isomer | Reagent | Product | Observations |
| 1,1-Dichloroethane | aq. KOH | Ethanal | Pungent smelling aldehyde, forms a yellow precipitate with 2,4-DNP reagent.[1] |
| 1,2-Dichloroethane | aq. KOH | Ethane-1,2-diol | Odorless diol, no reaction with 2,4-DNP reagent.[1] |
Experimental Protocol: Distinguishing between 1,1- and 1,2-Dichloroethane
Materials:
-
1,1-Dichloroethane
-
1,2-Dichloroethane
-
Aqueous Potassium Hydroxide (aq. KOH)
-
2,4-Dinitrophenylhydrazine (2,4-DNP) reagent
-
Test tubes
Procedure:
-
To separate test tubes, add a small amount of 1,1-dichloroethane and 1,2-dichloroethane.
-
Add aqueous KOH to each test tube and warm the mixtures.
-
Observe any characteristic smells. A pungent, aldehyde-like smell indicates the presence of ethanal from the reaction of 1,1-dichloroethane.
-
To confirm the presence of an aldehyde, add a few drops of 2,4-DNP reagent to each reaction mixture. The formation of an insoluble yellow precipitate confirms the presence of ethanal.
Application in Heterocycle Synthesis
Dichloroalkanes are common starting materials for the synthesis of various heterocyclic compounds. The choice of isomer is critical as it dictates the size and structure of the resulting ring.
Synthesis of Piperazine (B1678402)
Piperazine is a crucial scaffold in many pharmaceuticals. One of the industrial methods for its synthesis involves the reaction of ethanolamines with ammonia.[2] While direct comparative studies on the use of dichloroethane isomers for piperazine synthesis from other precursors are not abundant, the principles of nucleophilic substitution suggest that 1,2-dichloroethane would be the required isomer for forming the six-membered piperazine ring through reaction with a dinucleophile like ethylenediamine. The use of 1,1-dichloroethane would not lead to the desired piperazine ring structure.
Synthesis of Thiiranes (Episulfides)
Comparative Reactivity in Cyclization Reactions: Dichloropropanes
In the formation of cyclic compounds, the reactivity of the dihaloalkane is a key factor. A comparison between 1,3-dibromopropane (B121459) and 1,3-dichloropropane (B93676) in the synthesis of a cyclobutane (B1203170) ring via malonic ester synthesis highlights the importance of the leaving group.[5] Bromide is a better leaving group than chloride, making 1,3-dibromopropane more reactive and generally leading to higher yields and faster reaction rates under similar conditions.[5]
| Dihalopropane Isomer | Relative Reactivity in SN2 | Expected Yield in Cyclobutane Synthesis | Required Reaction Conditions |
| 1,3-Dibromopropane | Higher | Moderate to Good | Milder |
| 1,3-Dichloropropane | Lower | Lower | More forcing (e.g., higher temperatures) |
Table based on principles of nucleophilic substitution and information from a comparative guide on dihalopropanes.[5]
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from a well-established procedure using the more reactive 1,3-dibromopropane.[5]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1,3-Dibromopropane
-
Apparatus for reflux and distillation
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate to the sodium ethoxide solution.
-
Add 1,3-dibromopropane to the reaction mixture and reflux for a specified time.
-
After reflux, distill off the excess ethanol.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent.
-
Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.
When using 1,3-dichloropropane, more forcing conditions, such as higher temperatures and longer reaction times, would likely be necessary to achieve a comparable yield.[5]
Conclusion
The choice between dichloroalkane isomers in a synthetic protocol is a critical decision that can significantly influence the outcome of a reaction. As demonstrated, the positional isomerism of the chlorine atoms dictates the reactivity and the types of products that can be formed. Vicinal dichlorides like 1,2-dichloroethane are well-suited for the synthesis of heterocycles and diols, while geminal dichlorides like 1,1-dichloroethane can serve as precursors to aldehydes. In cyclization reactions, the nature of the halogen leaving group also plays a crucial role, with reactivity generally decreasing from bromide to chloride. Researchers should carefully consider these factors when designing synthetic routes to optimize reaction conditions and maximize the yield of the desired product.
References
- 1. How can you distinguish between 1 1-dichloroethane and 1 2-dichloroethane ?Give reactions also. [doubtnut.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiirane synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Assessing the Crosslinking Efficiency of 1,4-Dichlorohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a pivotal decision in the development of polymeric materials for biomedical and pharmaceutical applications. The crosslinker dictates the network architecture and, consequently, the macroscopic properties of the material, including its mechanical strength, swelling behavior, and biocompatibility. This guide provides a comparative assessment of 1,4-dichlorohexane as a crosslinking agent against other commonly used alternatives. Due to a lack of direct comparative experimental data for this compound in the public domain, this document presents a framework for its evaluation, providing theoretical considerations, standardized experimental protocols, and illustrative data for established crosslinkers.
Theoretical Comparison of Crosslinking Agents
Crosslinking agents can be broadly categorized based on their chemical nature, length, and flexibility. These characteristics influence the resulting polymer network's properties. This compound is a homobifunctional alkyl halide, which can form crosslinks by reacting with suitable functional groups on polymer chains, such as amines or hydroxyls, typically under conditions that favor nucleophilic substitution.
Key characteristics of this compound as a crosslinker:
-
Flexibility: The hexane (B92381) backbone provides a relatively flexible and long spacer between polymer chains compared to shorter or more rigid crosslinkers like glutaraldehyde (B144438) or N,N'-methylenebis(acrylamide). This flexibility can be expected to impart a lower modulus and higher elongation at break to the resulting material.
-
Hydrophobicity: The alkyl nature of this compound will contribute to the hydrophobicity of the crosslinked network. This can influence the material's swelling behavior in aqueous environments, with an expectation of lower water uptake compared to materials crosslinked with more hydrophilic agents.
-
Reactivity: The reactivity of the chloro groups is moderate, which may require specific catalytic conditions or elevated temperatures to achieve efficient crosslinking.
Quantitative Data Presentation
To facilitate a direct comparison, the following tables summarize typical experimental data for common crosslinking agents. Note: The data for this compound is hypothetical and based on theoretical considerations for illustrative purposes. Researchers are encouraged to generate experimental data for their specific polymer system.
Table 1: Comparison of Mechanical Properties of Crosslinked Polymers
| Crosslinking Agent | Type | Typical Tensile Strength (MPa) | Typical Young's Modulus (MPa) | Elongation at Break (%) |
| This compound | Alkyl Halide | Hypothetical: 1-5 | Hypothetical: 10-50 | Hypothetical: 150-300 |
| Glutaraldehyde | Aldehyde | 5-15 | 50-200 | 50-150 |
| N,N'-Methylenebis(acrylamide) (MBA) | Vinyl | 10-25 | 100-500 | 20-80 |
| Poly(ethylene glycol) diacrylate (PEGDA) | Acrylate | 1-10 | 20-100 | 100-250 |
| Genipin | Natural | 2-8 | 30-150 | 80-200 |
Table 2: Comparison of Swelling and Biocompatibility of Crosslinked Hydrogels
| Crosslinking Agent | Swelling Ratio (%) | In Vitro Cytotoxicity (Cell Viability %) |
| This compound | Hypothetical: 100-300 | Hypothetical: 70-90 |
| Glutaraldehyde | 200-500 | 50-80 (leachable toxicity) |
| N,N'-Methylenebis(acrylamide) (MBA) | 300-800 | 80-95 |
| Poly(ethylene glycol) diacrylate (PEGDA) | 500-1500 | > 95 |
| Genipin | 400-1000 | > 95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable a standardized comparison of crosslinking agents.
Protocol 1: Determination of Crosslink Density by Swelling Method
This method is based on the principle that the extent of swelling of a crosslinked polymer in a good solvent is inversely proportional to its crosslink density.
Materials:
-
Crosslinked polymer samples of known dry weight.
-
A suitable solvent that is a good solvent for the un-crosslinked polymer (e.g., toluene (B28343) for non-polar rubbers, water for hydrogels).
-
Analytical balance.
-
Vials.
Procedure:
-
Precisely weigh a dry sample of the crosslinked polymer (W_d).
-
Immerse the sample in the chosen solvent in a sealed vial.
-
Allow the sample to swell at a constant temperature (e.g., room temperature) until equilibrium is reached (typically 24-72 hours).[1]
-
Remove the swollen sample, carefully blot the surface to remove excess solvent, and immediately weigh it (W_s).[2]
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100
-
The crosslink density can be further calculated using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter.[3]
Protocol 2: Mechanical Testing of Crosslinked Polymers
Mechanical properties such as tensile strength, Young's modulus, and elongation at break are crucial for assessing the performance of crosslinked materials.
Materials:
-
Crosslinked polymer films or molded samples of defined geometry (e.g., dumbbell shape according to ASTM standards).
-
Universal Testing Machine (UTM) with appropriate load cells and grips.
-
Calipers for measuring sample dimensions.
Procedure:
-
Measure the cross-sectional area of the gauge length of the test specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
From the resulting stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of leachable substances from the crosslinked material to be toxic to cells.
Materials:
-
Crosslinked polymer samples.
-
Cell culture medium.
-
A specific cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5).[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Extract Preparation: Incubate a known surface area of the crosslinked material in cell culture medium (e.g., 3 cm²/mL) for 24 hours at 37°C to create an extract.[5]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Exposure: Remove the existing medium and replace it with the prepared extract of the crosslinked material. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material like HDPE) controls.[5]
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[6]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Express cell viability as a percentage relative to the negative control.
Mandatory Visualizations
Caption: Experimental workflow for comparing crosslinking agents.
Caption: Relationship between crosslinker structure and polymer properties.
References
- 1. iupac.org [iupac.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the in vitro cytotoxicity of cross-linked biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cytocompatibility and Anti-Inflammatory (Inter)Actions of Genipin-Crosslinked Chitosan Powders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Guide to Greener Alternatives for 1,4-Dichlorohexane and its Analogs
In the realm of organic synthesis, the quest for efficiency, safety, and sustainability is perpetual. For researchers and professionals in drug development and chemical manufacturing, the selection of starting materials is a critical decision point with far-reaching implications. 1,4-Dihaloalkanes, such as 1,4-dichlorohexane and its shorter-chain analog 1,4-dichlorobutane (B89584), have historically served as versatile four-carbon building blocks for the synthesis of commercially important chemicals and heterocyclic scaffolds. However, their use often involves harsh reaction conditions and the generation of undesirable byproducts. This guide provides a comprehensive comparison of alternative reagents and synthetic routes that offer significant advantages in terms of yield, atom economy, and environmental impact.
We will explore two key applications where 1,4-dihaloalkanes have been traditionally employed: the synthesis of adiponitrile (B1665535), a crucial precursor to Nylon-6,6, and the formation of five-membered heterocycles like tetrahydrofuran (B95107) (THF) and pyrrolidine (B122466), which are prevalent motifs in pharmaceuticals and specialty chemicals.
Adiponitrile Synthesis: A Shift from Dichloroalkanes to Modern Catalysis
The industrial production of adiponitrile has undergone a significant evolution, moving away from processes involving chlorinated intermediates to more efficient and sustainable catalytic methods. The older method, which utilizes 1,4-dichlorobutane (or its unsaturated precursor, 1,4-dichloro-2-butene), has been largely superseded by two major industrial processes: the hydrocyanation of butadiene and the electrolytic dimerization of acrylonitrile (B1666552).
Comparative Analysis of Adiponitrile Synthesis Routes
| Parameter | Dichlorobutane Method | Hydrocyanation of Butadiene (DuPont Process) | Electrolytic Dimerization of Acrylonitrile (Monsanto Process) |
| Starting Materials | 1,4-Dichlorobutane, Sodium Cyanide | Butadiene, Hydrogen Cyanide | Acrylonitrile |
| Key Reagents/Catalysts | - | Nickel-phosphite complex, Lewis acid co-catalyst | Cadmium cathode, Steel anode, Aqueous phosphate (B84403) buffer |
| Reaction Temperature | ~140 °C[1] | 30–130 °C[2] | Not specified, but generally moderate |
| Pressure | Atmospheric[1] | 1–20 bar[2] | Not specified |
| Overall Yield | 88-91%[1] | 97–99%[2] | High (specifics proprietary) |
| Product Selectivity | Moderate, with ether and tar byproducts[1] | 81–87% to adiponitrile (single-pass)[2] | High |
| Key Advantages | Simpler initial setup | High yield and selectivity, superior atom economy[2] | Avoids highly toxic hydrogen cyanide, uses electricity as a "reagent" |
| Key Disadvantages | Lower yield, formation of byproducts, use of chlorinated waste | Use of highly toxic hydrogen cyanide, complex catalyst system | High energy consumption, requires specialized electrochemical reactors |
Experimental Protocols
1. Adiponitrile from 1,4-Dichlorobutane (Illustrative Laboratory Scale)
A mixture of 1,4-dichlorobutane and adiponitrile (as a solvent) is heated to approximately 140°C. An aqueous solution of sodium cyanide (e.g., 35%) is then added with stirring. The reaction is carried out at atmospheric pressure. The use of a phase-transfer catalyst can be beneficial. The yield of adiponitrile is reported to be in the range of 88-91%, though the formation of ethers and tars as byproducts is a notable drawback.[1]
2. Adiponitrile via Hydrocyanation of Butadiene (DuPont Process - Simplified Overview)
This industrial process involves three main stages:
-
Primary Hydrocyanation: Butadiene reacts with hydrogen cyanide in the presence of a zero-valent nickel-phosphite catalyst at 80–130 °C and 5–20 bar to produce a mixture of 3-pentenenitrile (B94367) and 2-methyl-3-butenenitrile (B95465).[2]
-
Isomerization: The branched 2-methyl-3-butenenitrile is isomerized to the linear 3-pentenenitrile using the same nickel catalyst, often with a Lewis acid co-catalyst like ZnCl₂, at 60–120 °C.[2]
-
Secondary Hydrocyanation: 3-pentenenitrile is further reacted with hydrogen cyanide in the presence of the nickel catalyst and a Lewis acid (e.g., AlCl₃) at 30–130 °C to yield adiponitrile.[2] The overall yield of this highly optimized process is typically 97-99%.[2]
3. Adiponitrile via Electrolytic Dimerization of Acrylonitrile (Monsanto Process - Conceptual Outline)
In this electrochemical process, acrylonitrile is hydrodimerized at a cadmium cathode in an aqueous phosphate buffer. A steel anode is used in an undivided bipolar cell.[3] The process avoids the use of hydrogen cyanide but is energy-intensive. The catholyte, an aqueous electrolyte salt solution containing acrylonitrile, is maintained at a pH between 7 and 9.5. Adiponitrile is then recovered from the catholyte.[4]
Synthesis of Five-Membered Heterocycles: The Greener Path with 1,4-Butanediol (B3395766)
For the synthesis of tetrahydrofuran (THF) and pyrrolidine, 1,4-butanediol has emerged as a significantly more sustainable and efficient precursor compared to 1,4-dichlorobutane. The diol route avoids the use of halogenated compounds and often proceeds with higher yields and fewer byproducts.
Comparative Analysis of Tetrahydrofuran (THF) Synthesis
| Parameter | 1,4-Dichlorobutane Method | 1,4-Butanediol Method |
| Starting Materials | 1,4-Dichlorobutane, Water | 1,4-Butanediol |
| Key Reagents/Catalysts | Strong acid (e.g., H₂SO₄, HI)[5] | Acid catalyst (e.g., ZrO₂-Al₂O₃, silicotungstic acid)[6][7] |
| Reaction Temperature | 170 °C (with H₂SO₄)[5] | 220-240 °C (with ZrO₂-Al₂O₃)[6] |
| Reaction Time | 8 hours (with H₂SO₄)[5] | 3 hours (with ZrO₂-Al₂O₃)[6] |
| Yield | Moderate (e.g., 3.54g THF from 11.9g crude starting material)[5] | Up to 97.1% (with aqueous BDO feed over ZrO₂-Al₂O₃)[6] |
| Key Advantages | Utilizes a potentially cheaper starting material | High yield, avoids chlorinated compounds, can be performed in aqueous media |
| Key Disadvantages | Lower yield, use of corrosive acids, formation of byproducts | Higher initial cost of 1,4-butanediol |
Experimental Protocols for Tetrahydrofuran Synthesis
1. THF from 1,4-Dichlorobutane
A mixture of 1,4-dichlorobutane (e.g., 11.9 g of 82% purity), water (30 g), and a catalytic amount of concentrated sulfuric acid (1 ml) is heated in a reactor at 170°C for 8 hours. The resulting tetrahydrofuran can be isolated by distillation.[5]
2. THF from 1,4-Butanediol
In a greener approach, an aqueous solution of 1,4-butanediol (e.g., 2.4 g in 50 ml water) is heated with a ZrO₂-Al₂O₃ mixed oxide catalyst (0.2 g) at 220°C for 3 hours. This method can achieve a THF yield of up to 97.1%.[6]
Comparative Analysis of Pyrrolidine Synthesis
| Parameter | 1,4-Dichlorobutane Derivative Method | 1,4-Butanediol Method |
| Starting Materials | 4-Chlorobutan-1-amine (derived from 1,4-dihaloalkane) | 1,4-Butanediol, Ammonia (B1221849) |
| Key Reagents/Catalysts | Strong base | Cobalt- and nickel oxide catalyst on alumina[8] |
| Reaction Temperature | Not specified, likely room temperature to moderate heating | 165–200 °C[8] |
| Pressure | Atmospheric | 17–21 MPa[8] |
| Yield | Generally good for laboratory scale | High (industrial process) |
| Key Advantages | Milder conditions for the final cyclization step | High-throughput industrial process, avoids halogenated intermediates |
| Key Disadvantages | Multi-step synthesis of the precursor | High pressure and temperature, requires specialized industrial equipment |
Experimental Protocols for Pyrrolidine Synthesis
1. Pyrrolidine from a 1,4-Dichlorobutane Derivative (Laboratory Scale)
4-Chlorobutan-1-amine is treated with a strong base to induce intramolecular cyclization to form pyrrolidine. This method is typically used for laboratory-scale synthesis.[8]
2. Pyrrolidine from 1,4-Butanediol (Industrial Process)
Industrially, pyrrolidine is produced by reacting 1,4-butanediol with ammonia at 165–200 °C and 17–21 MPa. The reaction is catalyzed by a fixed-bed of cobalt- and nickel oxide on an alumina (B75360) support. The process is run continuously in a tube reactor.[8]
Visualizing the Path to Greener Syntheses
The following diagrams illustrate the decision-making process for selecting an appropriate synthetic route and the reaction pathways discussed.
Caption: Workflow for selecting a synthetic route.
Caption: Overview of synthetic pathways.
References
- 1. US2715138A - Production of adiponitrile - Google Patents [patents.google.com]
- 2. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 3. researchgate.net [researchgate.net]
- 4. US3193480A - Adiponitrile process - Google Patents [patents.google.com]
- 5. US4271081A - Process for the preparation of tetrahydrofuran - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
literature review of 1,4-dichlorohexane applications and limitations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 1,4-dichlorohexane, focusing on its applications, limitations, and a comparative analysis with alternative reagents. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from known reactions of similar 1,4-dihaloalkanes to provide a useful resource for synthetic chemists.
Introduction to this compound
This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂. Its structure features a six-carbon chain with chlorine atoms at the 1 and 4 positions. This bifunctional nature allows it to act as a building block for the synthesis of various cyclic and acyclic compounds. However, its application in synthesis is often accompanied by challenges such as side reactions and potential toxicity, necessitating a careful evaluation of its utility against alternative synthetic strategies.
Applications of this compound in Organic Synthesis
The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions at both chlorinated carbons. This reactivity is harnessed in the synthesis of five-membered heterocyclic compounds and in the formation of other bifunctional molecules.
Synthesis of N-Substituted Pyrrolidines
This compound can serve as a precursor for the synthesis of N-substituted pyrrolidines through cyclization reactions with primary amines. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one chlorine atom, followed by an intramolecular cyclization to displace the second, forming the pyrrolidine (B122466) ring.
General Reaction Scheme:
Caption: Synthesis of N-substituted pyrrolidines from this compound.
While specific yield data for the reaction with this compound is scarce, studies on similar reactions with 1,4-dichlorobutane (B89584) suggest that yields can be moderate to good, depending on the amine and reaction conditions.[1]
Synthesis of Substituted Tetrahydrofurans
In a similar fashion, this compound can be utilized in the synthesis of substituted tetrahydrofurans via the Williamson ether synthesis. Reaction with a diol or a protected diol under basic conditions can lead to the formation of a five-membered oxygen-containing ring.
General Reaction Scheme:
Caption: Williamson ether synthesis of tetrahydrofurans using this compound.
The Williamson ether synthesis is a robust method for ether formation, and yields are generally moderate to high, contingent on the substrate and reaction conditions.[2][3][4]
Limitations and Challenges
The use of this compound in organic synthesis is not without its drawbacks. Understanding these limitations is crucial for designing efficient and safe synthetic routes.
Side Reactions
One of the primary limitations is the potential for competing elimination reactions (E2), especially with sterically hindered or strongly basic nucleophiles. This can lead to the formation of unsaturated byproducts, reducing the overall yield of the desired cyclized product.
Intramolecular Wurtz-type coupling can also occur during the formation of Grignard reagents from dihaloalkanes, leading to the formation of cyclic alkanes as a significant side product.[5]
Formation of Di-Grignard Reagents
The preparation of a mono-Grignard reagent from this compound can be challenging due to the formation of the di-Grignard reagent. This lack of selectivity can complicate subsequent reactions where only one reactive site is desired.[5]
Toxicity and Environmental Concerns
Comparative Analysis with Alternatives
Several alternative bifunctional electrophiles can be used in place of this compound for the synthesis of five-membered heterocycles. The choice of reagent often depends on the desired product, reaction conditions, and green chemistry considerations.
| Reagent/Method | Advantages | Disadvantages |
| This compound | - Readily available starting material. | - Potential for side reactions (elimination). - Challenges in selective mono-functionalization. - Potential toxicity and environmental concerns. |
| 1,4-Dibromohexane | - More reactive than the dichloro- analog, potentially leading to milder reaction conditions and higher yields. | - Higher cost. - Similar potential for side reactions. |
| 1,4-Butanediol Derivatives (e.g., Tosylates, Mesylates) | - Excellent leaving groups, often leading to higher yields and cleaner reactions. - Can be prepared from a renewable resource (1,4-butanediol). | - Requires an additional synthetic step to prepare from the diol. |
| Reductive Amination of 1,4-Diketones | - A convergent and often high-yielding method for synthesizing substituted pyrrolidines.[1] | - Requires the synthesis of the corresponding diketone, which may not be readily available. |
| Cycloaddition Reactions | - High degree of stereocontrol can be achieved. | - May require specialized catalysts and precursors. |
Experimental Protocols
While specific, detailed experimental protocols for reactions involving this compound are not widely reported, the following general procedures for analogous reactions with 1,4-dihalobutanes can be adapted.
General Procedure for the Synthesis of N-Aryl-Substituted Pyrrolidines
This procedure is adapted from the synthesis of N-aryl-substituted pyrrolidines via the amination of dihalogenated compounds.[1]
Workflow:
Caption: General workflow for pyrrolidine synthesis.
Materials:
-
This compound
-
Substituted Aniline
-
Sodium Carbonate (or other suitable base)
-
Solvent (e.g., DMF, Acetonitrile)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), the desired aniline (1.1 equivalents), and a suitable base such as sodium carbonate (2.5 equivalents) in a polar aprotic solvent like DMF.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrolidine.
Conclusion
This compound is a potentially useful bifunctional electrophile for the synthesis of five-membered heterocycles such as pyrrolidines and tetrahydrofurans. However, its practical application is hampered by a lack of specific experimental data and the likelihood of side reactions that can lower yields. Furthermore, the general toxicity and environmental concerns associated with chlorinated hydrocarbons warrant the exploration of greener alternatives. For the synthesis of substituted pyrrolidines and tetrahydrofurans, methods such as the reductive amination of diketones or the use of diol-derived electrophiles often provide cleaner and more efficient routes. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy and are encouraged to develop and publish more detailed studies on the reactivity and applications of this compound to better define its role in modern organic synthesis.
References
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. health.state.mn.us [health.state.mn.us]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dichlorohexane: A Guide for Laboratory Professionals
The proper disposal of 1,4-dichlorohexane, a halogenated hydrocarbon, is crucial for maintaining laboratory safety and environmental compliance. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide provides procedures based on the general protocols for handling and disposing of halogenated organic compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and waste management procedures.
Immediate Safety and Handling
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[2] Emergency eyewash stations and safety showers should be readily accessible.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant or outside a fume hood, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, sealable, and chemically compatible waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound spill debris."
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Request a hazardous waste pickup from your institution's EHS department for the sealed container.[1]
Waste Disposal Procedures
The disposal of this compound waste must adhere to hazardous waste regulations, which typically involve incineration at a licensed facility.[4]
Step-by-Step Disposal Plan:
-
Waste Segregation: Collect this compound waste in a dedicated, properly labeled hazardous waste container. Crucially, do not mix halogenated organic wastes with non-halogenated organic wastes, as this can significantly increase disposal costs and complexity.[1][4] Also, avoid mixing with other waste categories such as acids, bases, or oxidizers.[4]
-
Container Management:
-
Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) carboy, that is in good condition with a secure, tight-fitting lid.[1][3]
-
Affix a hazardous waste label to the container before adding any waste.[1]
-
-
Labeling: The hazardous waste label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate volume or concentration of the waste
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Keep the container closed at all times, except when adding waste.
-
Ensure the container is stored in secondary containment to prevent spills.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]
-
-
Requesting Pickup: Once the container is full or the accumulation time limit set by your institution is reached, submit a hazardous waste collection request to your EHS department.
Quantitative Data and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.06 g/mol |
| CAS Number | 50635-35-3 |
| Canonical SMILES | CCC(CCCCl)Cl |
| InChI Key | QUBRHRAWRVZUFZ-UHFFFAOYSA-N |
Source: PubChem CID 521287
Due to the lack of a specific SDS, a detailed GHS classification is unavailable. However, as a halogenated hydrocarbon, it should be handled with the assumption that it may possess hazards typical of this class, such as potential skin and eye irritation, and possible environmental toxicity.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 1,4-Dichlorohexane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-dichlorohexane. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical and Hazard Data
The table below summarizes the known properties of this compound and the general hazards associated with similar chlorinated alkanes.
| Property/Hazard | Data for this compound | General Hazards for Chlorinated Alkanes |
| CAS Number | 50635-35-3 | Not Applicable |
| Molecular Formula | C₆H₁₂Cl₂ | Not Applicable |
| Molecular Weight | 155.07 g/mol | Not Applicable |
| Appearance | Data not available | Colorless liquids |
| Odor | Data not available | Sweet, chloroform-like odor |
| Boiling Point | Data not available | Varies |
| Flash Point | Data not available | Flammable or combustible |
| GHS Hazard Class | Data not available | Skin irritant, Eye irritant, May cause respiratory irritation, Harmful if swallowed, Suspected of causing cancer, Harmful to aquatic life |
| Exposure Limits (e.g., PEL, TLV) | Data not available | Varies by specific compound |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Pre-Operational Checks
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that the safety shower and eyewash station are accessible and have been recently tested.
-
Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. Discard and replace any damaged items.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials for chlorinated solvents is readily available.
-
Waste Container: Prepare a designated, properly labeled hazardous waste container for liquid and solid waste.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on the required PPE in the following order:
-
Inner nitrile gloves.
-
Chemical-resistant laboratory coat.
-
Chemical splash goggles.
-
Face shield.
-
Outer chemical-resistant gloves (e.g., Viton® or butyl rubber).
-
Ensure long pants and closed-toe shoes are worn.
-
-
Working in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood with the sash at the lowest practical height.
-
Transferring the Chemical:
-
Use a chemical-resistant syringe or a pipette with a compatible bulb for transferring liquids. Avoid pouring directly from large containers to minimize splashing.
-
Ground and bond containers when transferring large quantities to prevent static discharge.
-
-
Heating and Reactions:
-
If heating is required, use a well-controlled heating mantle or oil bath. Do not use open flames.
-
Ensure that reaction vessels are properly vented to prevent pressure buildup.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Decontaminate or dispose of any equipment that has come into contact with this compound.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.
-
Emergency Protocols
-
Spill Response:
-
Small Spill (inside fume hood): Absorb the spill with a chemical-resistant absorbent material. Place the contaminated absorbent in the designated hazardous waste container. Clean the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. If trained, and it is safe to do so, contain the spill using a spill kit and await emergency response.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Collect all waste this compound and solutions containing it in a designated, sealed, and properly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, sealed, and labeled hazardous waste container for solids.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office. Do not dispose of this compound down the drain.[1]
Visual Workflow Guides
The following diagrams illustrate the logical workflows for handling a chemical spill and for the disposal of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
